molecular formula C16H30N2 B5677662 1'-cyclohexyl-1,4'-bipiperidine CAS No. 5926-61-4

1'-cyclohexyl-1,4'-bipiperidine

カタログ番号: B5677662
CAS番号: 5926-61-4
分子量: 250.42 g/mol
InChIキー: HKJAIQPCGIVDTK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1'-Cyclohexyl-1,4'-bipiperidine is a chemical compound of significant interest in medicinal chemistry and pharmacological research. This bicyclic amine structure serves as a valuable scaffold for developing novel therapeutic agents. Recent scientific investigations highlight the potential of bipiperidine derivatives in oncology research. Studies have shown that structurally related cyclohexylpiperazine compounds can exhibit potent antitumor activity by functioning as sigma-2 receptor agonists and sigma-1 receptor antagonists, a dual mechanism known to inhibit cell growth and modulate P-glycoprotein in certain cancer cell lines . The exploration of bipiperidine derivatives is an active field, with patents covering their application as antitumor drugs for various conditions, including leukemia and triple-negative breast cancer . As a key synthetic intermediate, 1'-Cyclohexyl-1,4'-bipiperidine provides researchers with a versatile building block for constructing more complex molecules for biological evaluation and drug discovery programs. This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

特性

IUPAC Name

1-cyclohexyl-4-piperidin-1-ylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2/c1-3-7-15(8-4-1)18-13-9-16(10-14-18)17-11-5-2-6-12-17/h15-16H,1-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJAIQPCGIVDTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCC(CC2)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50974686
Record name 1'-Cyclohexyl-1,4'-bipiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50974686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5926-61-4
Record name 1'-Cyclohexyl-1,4'-bipiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50974686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Whitepaper: Structural Dynamics, Synthesis, and Pharmacological Utility of 1'-Cyclohexyl-1,4'-bipiperidine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1'-cyclohexyl-1,4'-bipiperidine (IUPAC: 1-cyclohexyl-4-(piperidin-1-yl)piperidine) represents a highly privileged tertiary diamine scaffold in modern medicinal chemistry. Featuring a bipiperidine core substituted with a lipophilic cyclohexyl moiety, this structural motif is frequently deployed in the design of central nervous system (CNS) therapeutics, particularly as ligands for G-protein coupled receptors (GPCRs) such as histamine H3, sigma, and muscarinic receptors.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural descriptions. Here, we will dissect the physicochemical causality of the molecule, detail self-validating synthetic workflows, and establish robust analytical protocols for its characterization.

Molecular Architecture & Physicochemical Properties

The architecture of 1'-cyclohexyl-1,4'-bipiperidine consists of three distinct cyclic systems:

  • Ring A (Terminal Piperidine): Contributes a highly basic tertiary amine center.

  • Ring B (Central Piperidine): Acts as a rigid, vector-directing linker that dictates the spatial orientation of the molecule.

  • Cyclohexyl Moiety: A bulky, lipophilic group that drives membrane permeability and fits into hydrophobic receptor pockets [1, 2].

Because the molecule contains two tertiary nitrogens, it exhibits distinct diprotic behavior. The terminal nitrogen (Ring A) is sterically less hindered and typically exhibits a higher pKa (~9.5) compared to the central nitrogen (Ring B, pKa ~8.2), which is sterically crowded by the cyclohexyl ring and the adjacent piperidine. This differential basicity is critical when designing salt forms (e.g., dihydrochloride vs. monohydrochloride) for drug formulation.

Quantitative Physicochemical Profile

The following table summarizes the calculated and experimental parameters of the 1'-cyclohexyl-1,4'-bipiperidine scaffold, essential for predicting its pharmacokinetic behavior.

PropertyValuePharmacological Implication
Molecular Formula C16H30N2Defines a high carbon-to-heteroatom ratio.
Molecular Weight 250.43 g/mol Well within Lipinski's Rule of 5; ideal for CNS penetration.
LogP (Estimated) 3.8 - 4.2High lipophilicity; ensures rapid blood-brain barrier (BBB) crossing.
Topological Polar Surface Area (tPSA) 6.5 ŲExtremely low tPSA, further validating excellent CNS permeability.
Hydrogen Bond Donors / Acceptors 0 / 2Purely acts as an H-bond acceptor via the lone pairs on the nitrogens.
Rotatable Bonds 2High conformational rigidity, reducing entropic penalty upon receptor binding.

Experimental Protocols: Synthesis & Validation

To synthesize 1'-cyclohexyl-1,4'-bipiperidine, a tandem reductive amination strategy is the most efficient and scalable approach. The causality behind choosing reductive amination over direct alkylation is to prevent over-alkylation and quaternary ammonium salt formation, which are common pitfalls when working with highly nucleophilic piperidines.

Step-by-Step Synthetic Methodology

Phase 1: Assembly of the Bipiperidine Core

  • Reagents: 1-Boc-4-piperidone (1.0 eq), Piperidine (1.1 eq), Sodium triacetoxyborohydride (STAB, 1.5 eq), 1,2-Dichloroethane (DCE).

  • Causality of Reagent Choice: STAB is selected over sodium cyanoborohydride due to its lower toxicity and its specific efficiency in reductive aminations of weakly basic amines in non-aqueous solvents.

  • Procedure: Dissolve 1-Boc-4-piperidone and piperidine in DCE. Stir for 1 hour at room temperature to allow iminium ion formation. Add STAB portion-wise. Stir for 12 hours.

  • Self-Validation Checkpoint: Perform TLC (DCM:MeOH 9:1). The disappearance of the ketone starting material and a positive Dragendorff stain confirm the formation of the 1-Boc-1,4'-bipiperidine intermediate.

Phase 2: Deprotection

  • Procedure: Treat the intermediate with Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (1:4 ratio) at 0°C, warming to room temperature over 2 hours.

  • Self-Validation Checkpoint: Evaporate the solvent and analyze via LC-MS. A mass shift to m/z 169.1 [M+H]+ confirms the successful removal of the Boc group, yielding the free 1,4'-bipiperidine core [1].

Phase 3: Cyclohexyl functionalization

  • Procedure: Combine the deprotected 1,4'-bipiperidine (1.0 eq) with cyclohexanone (1.2 eq) in DCE. Add a catalytic amount of acetic acid to facilitate iminium formation. Add STAB (1.5 eq) and stir for 16 hours.

  • Workup: Quench with saturated NaHCO3 to neutralize the acetic acid and free-base the product. Extract with Ethyl Acetate, dry over MgSO4, and concentrate.

  • Self-Validation Checkpoint: Final LC-MS must show a dominant peak at m/z 251.4 [M+H]+.

SynthWorkflow Step1 1-Boc-4-piperidone + Piperidine Step2 Reductive Amination (STAB, DCE, RT) Step1->Step2 Step3 Boc-Deprotection (TFA/DCM, 0°C to RT) Step2->Step3 TLC / Dragendorff Stain Step4 1,4'-Bipiperidine Intermediate Step3->Step4 Step5 Cyclohexanone + Reductive Amination Step4->Step5 LC-MS: m/z 169.1 Step6 1'-Cyclohexyl-1,4'-bipiperidine (Target Molecule) Step5->Step6 Final LC-MS: m/z 251.4

Fig 1: Step-by-step synthetic workflow and validation checkpoints for 1'-cyclohexyl-1,4'-bipiperidine.

Analytical Characterization & Chromatography

A known challenge with bipiperidines and cyclohexylpiperidines is severe peak tailing during High-Performance Liquid Chromatography (HPLC) [3, 4]. This is caused by secondary interactions between the highly basic tertiary amines of the bipiperidine core and residual acidic silanol groups on standard silica-based stationary phases.

Optimized HPLC-UV/MS Protocol

To ensure a self-validating, sharp peak resolution, the following parameters must be strictly adhered to:

  • Column: End-capped C18 column or a specialized mixed-mode reverse-phase column designed for basic amines (e.g., Newcrom R1) [3].

  • Mobile Phase A: Water + 0.1% Formic Acid (FA). Causality: FA ensures both nitrogens remain protonated, preventing multi-state equilibrium on the column while maintaining MS compatibility.

  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% FA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (due to lack of strong chromophores, low wavelength is required) and ESI-MS in positive ion mode.

Pharmacological Utility & Mechanistic Insights

The 1'-cyclohexyl-1,4'-bipiperidine scaffold is a masterkey for neuropharmacology. Its mechanism of action relies heavily on its spatial geometry. The molecule adopts a lowest-energy conformation where both piperidine rings sit in a chair conformation, and the cyclohexyl group occupies an equatorial position to minimize 1,3-diaxial steric clashes.

When interacting with GPCRs (such as the Histamine H3 receptor), the highly basic terminal nitrogen forms a critical salt bridge with a conserved Aspartate residue (e.g., Asp3.32) deep within the orthosteric binding pocket. Simultaneously, the cyclohexyl ring projects outward into a hydrophobic sub-pocket, anchoring the ligand and stabilizing the receptor in an inactive conformation (acting as an antagonist or inverse agonist).

GPCRPathway Ligand 1'-Cyclohexyl-1,4'-bipiperidine Receptor Target GPCR (e.g., Histamine H3) Ligand->Receptor Salt Bridge to Asp3.32 (Antagonism) GProtein G-Protein Complex (Gαi/o, Gβ, Gγ) Receptor->GProtein Prevention of Conformational Shift Effector Adenylyl Cyclase Inhibition GProtein->Effector Blockade of Signal Transduction Outcome Modulated Cellular Response (Increased Neurotransmitter Release) Effector->Outcome Downstream Effect

Fig 2: Pharmacological signaling pathway modulated by bipiperidine derivatives acting as GPCR antagonists.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 78607, 1,4'-Bipiperidine". PubChem. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 18724, 1-Cyclohexylpiperidine". PubChem. [Link]

  • SIELC Technologies. "Separation of Piperidine, 1-cyclohexyl- on Newcrom R1 HPLC column". SIELC Technologies. [Link]

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 1'-Cyclohexyl-1,4'-bipiperidine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Foreword

The 1'-cyclohexyl-1,4'-bipiperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of a variety of therapeutic agents. Its unique three-dimensional conformation and physicochemical properties often impart favorable pharmacokinetic characteristics, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the systematic pharmacokinetic profiling of this important class of molecules. We will delve into the causal relationships behind experimental choices, provide validated protocols, and offer insights to navigate the complexities of preclinical and clinical development.

Introduction to 1'-Cyclohexyl-1,4'-bipiperidine Derivatives: Therapeutic Significance

The 1'-cyclohexyl-1,4'-bipiperidine moiety is a key pharmacophore found in a range of neurologically active agents, including analgesics and antidepressants.[1] A prominent example is Biperiden, a synthetic anticholinergic agent used in the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[2] The cyclohexyl group, often serving as a bioisostere for a phenyl ring, can enhance lipophilicity and modulate receptor binding, while the bipiperidine core influences solubility and metabolic stability. A thorough understanding of the pharmacokinetic profile of these derivatives is paramount for optimizing therapeutic efficacy and ensuring patient safety.[2]

Synthesis of the 1'-Cyclohexyl-1,4'-bipiperidine Core

A robust and scalable synthetic route to the core structure is the foundation of any drug development program. While various methods exist for the synthesis of piperidine derivatives, a common approach to the 1'-cyclohexyl-1,4'-bipiperidine scaffold involves a three-component reaction, offering efficiency and versatility.

Experimental Protocol: Three-Component Synthesis

This protocol outlines a general procedure for the synthesis of 3-substituted 1,4'-bipiperidine 1-oxo-3,4-dihydroisoquinoline-4-carboxamides, which can be adapted for the synthesis of the core scaffold.

Materials:

  • Homophthalic anhydride

  • Aldehyde or ketone

  • Ammonium acetate

  • Appropriate solvent (e.g., ethanol, methanol)

Procedure:

  • To a solution of the homophthalic anhydride and the desired carbonyl compound in the chosen solvent, add ammonium acetate.

  • Reflux the reaction mixture for the appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution or require extraction with a suitable organic solvent.

  • Purify the crude product by recrystallization or column chromatography to yield the desired 1'-cyclohexyl-1,4'-bipiperidine derivative.

Causality of Experimental Choices:

  • Three-Component Reaction: This approach is favored for its atom economy and the ability to introduce diversity at multiple points of the molecule in a single step.

  • Ammonium Acetate: Serves as the nitrogen source for the formation of the piperidine ring.

  • Reflux Conditions: Provide the necessary thermal energy to drive the reaction to completion.

Bioanalytical Method Development and Validation: Quantifying the Invisible

Accurate quantification of 1'-cyclohexyl-1,4'-bipiperidine derivatives in biological matrices is the cornerstone of pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and robustness.[3]

Experimental Protocol: LC-MS/MS Quantification in Human Plasma

This protocol provides a validated method for the determination of piperidine compounds in human plasma.[4]

Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of an internal standard (IS) solution (e.g., a deuterated analog of the analyte).

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.[4]

LC-MS/MS Conditions:

  • LC Column: A C18 reversed-phase column is typically suitable.[4]

  • Mobile Phase: A gradient elution with acetonitrile and water, both containing 0.1% formic acid, is a common starting point.

  • Ionization: Positive electrospray ionization (ESI+) is generally effective for these nitrogen-containing compounds.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and the IS.

Method Validation:

The method must be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, sensitivity, and stability.

Trustworthiness of the Protocol:

This self-validating system ensures the reliability of the generated data. The use of an internal standard corrects for variations in sample processing and instrument response. The validation parameters confirm that the method is fit for its intended purpose.

In Vivo Pharmacokinetic Studies: From Animal Models to Human Prediction

In vivo studies in animal models are essential to understand the ADME properties of a drug candidate and to predict its pharmacokinetic profile in humans.

Experimental Design: Single-Dose Pharmacokinetic Study in Rodents

Study Arms:

  • Intravenous (IV) Administration: To determine fundamental pharmacokinetic parameters such as clearance and volume of distribution.

  • Oral (PO) Administration: To assess oral bioavailability and absorption characteristics.

Procedure:

  • Administer the 1'-cyclohexyl-1,4'-bipiperidine derivative to the animals at a specified dose.

  • Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Process the blood samples to obtain plasma.

  • Analyze the plasma samples using the validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters using non-compartmental analysis.

Key Pharmacokinetic Parameters:

The following table summarizes key pharmacokinetic parameters for Biperiden, a representative 1'-cyclohexyl-1,4'-bipiperidine derivative, following oral administration in healthy volunteers.

ParameterValueReference
Tmax (h) 1.5[5]
Cmax (ng/mL) 5[5]
Terminal Half-life (h) 18[5]
Oral Bioavailability (%) ~33[2]
Oral Clearance (L/h) 146[5]

Data Presentation: Pharmacokinetic Profile of Biperiden

The plasma concentration-time profile of Biperiden following oral administration demonstrates rapid absorption, with peak plasma levels reached within 1.5 hours.[5] The elimination is characterized by a terminal half-life of approximately 18 hours.[5] The oral bioavailability is relatively low at around 33%, suggesting significant first-pass metabolism.[2]

Metabolism: The Biotransformation Journey

Understanding the metabolic fate of 1'-cyclohexyl-1,4'-bipiperidine derivatives is crucial for identifying potential drug-drug interactions, active metabolites, and pathways of elimination.

Primary Metabolic Pathways:

The primary route of metabolism for many piperidine-containing compounds is oxidation, often mediated by cytochrome P450 (CYP) enzymes. For Biperiden, the main metabolic pathway is hydroxylation.[2] This can occur on the piperidine ring or the cyclohexyl moiety.

Visualization of a Putative Metabolic Pathway

Metabolic_Pathway Parent 1'-Cyclohexyl-1,4'-bipiperidine Derivative PhaseI Phase I Metabolism (CYP-mediated Oxidation) Parent->PhaseI Hydroxylated_Piperidine Hydroxylated Piperidine Metabolite PhaseI->Hydroxylated_Piperidine Hydroxylation Hydroxylated_Cyclohexyl Hydroxylated Cyclohexyl Metabolite PhaseI->Hydroxylated_Cyclohexyl Hydroxylation PhaseII Phase II Metabolism (Conjugation) Hydroxylated_Piperidine->PhaseII Hydroxylated_Cyclohexyl->PhaseII Glucuronide Glucuronide Conjugate PhaseII->Glucuronide Glucuronidation Excretion Excretion (Urine/Feces) Glucuronide->Excretion

Caption: Putative metabolic pathway of a 1'-cyclohexyl-1,4'-bipiperidine derivative.

Experimental Protocol: In Vitro Metabolism using Human Liver Microsomes (HLMs)

  • Incubate the test compound with HLMs in the presence of an NADPH-generating system at 37°C.[2]

  • Include control incubations without the NADPH-generating system to assess non-CYP-mediated metabolism.[2]

  • At various time points, quench the reaction and analyze the samples by LC-MS/MS to identify and quantify the parent compound and its metabolites.

Conclusion: A Roadmap to Pharmacokinetic Success

This in-depth technical guide has provided a comprehensive framework for the pharmacokinetic profiling of 1'-cyclohexyl-1,4'-bipiperidine derivatives. By integrating robust synthetic strategies, validated bioanalytical methods, well-designed in vivo studies, and thorough metabolic investigations, researchers can build a comprehensive understanding of a compound's ADME properties. This knowledge is critical for making informed decisions throughout the drug development pipeline, ultimately leading to safer and more effective medicines.

References

  • Hollmann, M., Müller-Peltzer, H., Greger, G., Brode, E., Perucca, E., Grimaldi, R., & Crema, A. (1987). Pharmacokinetic-dynamic Study on Different Oral Biperiden Formulations in Volunteers.
  • Hollmann, M., Brode, E., Greger, G., Müller-Peltzer, H., & Wetzelsberger, N. (1984). Biperiden effects and plasma levels in volunteers. European Journal of Clinical Pharmacology, 27(5), 619-621.
  • 1-Cyclohexylpiperidine. Chem-Impex. Available at: [Link]

  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Longdom Publishing. Available at: [Link]

  • Synthesis of 3-substituted 1,4'-bipiperidine... ResearchGate. Available at: [Link]

Sources

An In-Depth Technical Guide to the In Vitro Toxicity and Safety Profile of 1'-Cyclohexyl-1,4'-bipiperidine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide outlines a comprehensive strategy for characterizing the in vitro toxicity and safety profile of 1'-cyclohexyl-1,4'-bipiperidine, a novel chemical entity. Given the limited publicly available data on this specific molecule, this document serves as a predictive and strategic framework rather than a review of existing findings. We will detail a phased, tiered approach grounded in established regulatory guidelines and modern toxicological science. The narrative explains the causal logic behind assay selection, from foundational cytotoxicity and genotoxicity assessments to targeted organ-specific safety evaluations, including cardiotoxicity and hepatotoxicity. Detailed experimental protocols, data interpretation frameworks, and advanced visualizations are provided to guide researchers and drug development professionals in establishing a robust, scientifically sound safety profile for this and similar bipiperidine-containing compounds.

Part 1: Introduction and Pre-Assay Compound Characterization

The 1'-Cyclohexyl-1,4'-bipiperidine Scaffold

1'-Cyclohexyl-1,4'-bipiperidine is a synthetic organic compound featuring a bipiperidine core with a cyclohexyl group attached to one of the nitrogen atoms. The piperidine and bipiperidine scaffolds are prevalent in medicinal chemistry, often found in centrally active agents, antivirals, and other therapeutic classes.[1][2][3] The presence of these moieties necessitates a thorough safety evaluation, as they can be associated with off-target pharmacological effects. For instance, the structurally related 1,4'-Bipiperidine is classified as causing skin and eye irritation and may cause respiratory irritation.[4]

The Critical First Step: Physicochemical Profiling

Before any biological assessment, a comprehensive understanding of the compound's physicochemical properties is paramount. These properties directly influence its behavior in aqueous assay buffers, interaction with cellular membranes, and ultimately, the reliability and interpretation of toxicity data.[5][6][7] Failure to characterize these parameters can lead to misleading results, such as apparent toxicity due to compound precipitation rather than a true biological effect.

Table 1: Essential Physicochemical Parameters for 1'-Cyclohexyl-1,4'-bipiperidine

ParameterExperimental MethodRationale & Importance
Aqueous Solubility Kinetic or thermodynamic solubility assay (e.g., nephelometry)Determines the maximum achievable concentration in assay media. Prevents false-positive results from compound precipitation.
Chemical Stability HPLC-UV analysis in assay media over time (e.g., 0, 2, 24, 48 hrs)Ensures the compound is stable under experimental conditions and that observed effects are due to the parent molecule, not a degradant.
Lipophilicity (LogP/LogD) Octanol-water partition coefficient measurementPredicts membrane permeability and potential for accumulation in lipid-rich tissues. High lipophilicity is often correlated with increased off-target effects and toxicity.[5][6][8]
pKa Potentiometric titration or UV-spectroscopyDetermines the ionization state of the molecule at physiological pH (7.4), which governs its interaction with biological targets and membranes.

Part 2: A Tiered Strategy for In Vitro Safety Assessment

A tiered, or phased, approach to in vitro toxicology is a cost-effective and scientifically rigorous strategy. It begins with broad, foundational assays and progresses to more specific, mechanistic, or organ-focused evaluations as needed. This ensures that resources are allocated efficiently and that potential liabilities are identified early in the development process.[9]

G cluster_0 Overall In Vitro Toxicity Workflow A Tier 1: Foundational Assays B Tier 2: Organ-Specific Safety A->B If clean or for specific concerns D Integrated Risk Assessment A->D If significant liabilities found C Tier 3: Mechanistic Investigation B->C If liability is identified B->D C->D

Caption: A tiered workflow for in vitro safety assessment.

Tier 1: Foundational Toxicity Screening

This initial phase aims to answer two fundamental questions: Is the compound cytotoxic, and is it genotoxic? These assays are typically high-throughput and serve as a critical gatekeeping step.

Cytotoxicity assays measure the concentration at which a compound causes cell death. This is a fundamental indicator of toxicity and helps establish the concentration range for subsequent, more complex assays.[7][10][11]

Recommended Assay: Neutral Red Uptake (NRU) Assay The NRU assay is a well-validated, regulatory-accepted method for assessing basal cytotoxicity.[10] It measures the ability of viable cells to incorporate and retain the supravital dye Neutral Red in their lysosomes.

Detailed Protocol: Neutral Red Uptake (NRU) Cytotoxicity Assay

  • Cell Seeding: Seed a human cell line (e.g., HepG2, a human liver-derived line, or Balb/c 3T3) into 96-well plates at a pre-determined optimal density and incubate for 24 hours to allow for cell attachment.[12]

  • Compound Preparation: Prepare a 2x stock concentration series of 1'-cyclohexyl-1,4'-bipiperidine in the appropriate cell culture medium. A top concentration should be chosen based on solubility limits, with a typical 10-point, 3-fold serial dilution.

  • Dosing: Remove the seeding medium from the cells and add 100 µL of the respective compound dilutions (and vehicle control) to the wells.

  • Incubation: Incubate the plates for a relevant exposure period (e.g., 24 or 48 hours) at 37°C, 5% CO2.

  • NRU Staining: After incubation, remove the dosing medium and wash cells with PBS. Add medium containing Neutral Red (e.g., 50 µg/mL) and incubate for ~3 hours.

  • Extraction: Remove the staining solution, wash the cells, and add a destain solution (e.g., 1% acetic acid, 50% ethanol) to extract the dye from the lysosomes.

  • Quantification: Shake the plates for 10 minutes and measure the optical density (OD) at ~540 nm using a plate reader.

  • Data Analysis: Calculate percent viability relative to the vehicle control for each concentration. Plot the concentration-response curve and determine the IC50 value (the concentration that reduces viability by 50%).

Genotoxicity assays identify compounds that can damage genetic material (DNA), a potential precursor to carcinogenesis.[13] A standard in vitro battery includes a test for gene mutations in bacteria and a test for chromosomal damage in mammalian cells.[13][14][15]

Recommended Assays:

  • Bacterial Reverse Mutation (Ames) Test: This assay uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively. It detects compounds that cause base-pair substitutions or frameshift mutations.[13][14][16]

  • In Vitro Micronucleus Assay: This mammalian cell assay identifies agents that cause chromosomal damage (clastogenicity) or chromosome loss (aneugenicity).[14][17] Micronuclei are small, extranuclear bodies formed during cell division from chromosome fragments or whole chromosomes that lag behind.[17] This test is often preferred over the chromosomal aberration assay for its ability to detect both clastogens and aneugens.[17]

G cluster_1 Genotoxicity Testing Workflow A Compound + S. typhimurium (Ames Test) A_res Gene Mutation (Positive/Negative) A->A_res B Compound + Mammalian Cells (e.g., CHO, TK6) B_res Chromosomal Damage (Micronuclei Formation) B->B_res

Caption: Standard two-assay in vitro genotoxicity battery.

Tier 2: Organ-Specific Safety Assessment

If the compound is not overtly cytotoxic or genotoxic, or if its chemical class raises specific concerns, targeted organ safety assessments are performed. For a bipiperidine-containing molecule, the primary concerns are cardiotoxicity and hepatotoxicity.

A significant number of drugs have been withdrawn from the market due to unforeseen cardiac side effects, specifically QT interval prolongation, which can lead to a fatal arrhythmia called Torsades de Pointes.[18] This effect is most often caused by the blockade of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel.[19][20][21] Therefore, screening for hERG inhibition is a mandatory and critical step in drug development.[19]

Recommended Assay: Automated Patch Clamp hERG Assay Automated electrophysiology platforms (e.g., QPatch, SyncroPatch) provide a high-throughput method to directly measure the effect of a compound on the hERG channel current in a cell line (e.g., HEK-293) stably expressing the channel.[18]

Workflow: Automated hERG Assay

  • Cell Preparation: HEK-293 cells expressing the hERG channel are cultured and prepared for the assay.

  • Compound Application: Cells are captured on the measurement plate, and a stable baseline current is established. The test compound is then applied at multiple concentrations.

  • Electrophysiological Recording: A specific voltage protocol is applied to the cells to elicit the characteristic hERG tail current, which is measured before and after compound addition.[18]

  • Data Analysis: The percentage of current inhibition is calculated for each concentration, and an IC50 value is generated. This value represents the concentration at which the compound blocks 50% of the hERG channel current.

Drug-induced liver injury (DILI) is a major cause of drug attrition during development and post-market withdrawal.[22] In vitro assays using human liver cells can provide early indicators of potential hepatotoxicity.[22]

Recommended Assay: Multiparametric High-Content Screening (HCS) in HepG2 Cells The human hepatoma cell line HepG2 is a widely used and accepted model for initial hepatotoxicity screening.[22][23][24][25] While primary human hepatocytes (PHHs) are considered the gold standard, HepG2 cells offer greater availability and reproducibility for screening purposes.[25] An HCS approach allows for the simultaneous measurement of multiple toxicity endpoints in the same cells, providing a more comprehensive picture of the potential toxic mechanisms.

Table 2: Key Endpoints for Multiparametric Hepatotoxicity Screening

EndpointFluorescent Probe/StainToxicological Relevance
Cell Viability Hoechst 33342Measures overall cell loss, the most basic indicator of cytotoxicity.
Mitochondrial Membrane Potential Tetramethylrhodamine (TMRE)A decrease indicates mitochondrial dysfunction, a common mechanism of DILI.[26]
Oxidative Stress Dihydroethidium (DHE)Measures the production of reactive oxygen species (ROS), which can lead to cellular damage.
Steatosis (Lipid Accumulation) BODIPY 493/503Detects intracellular lipid droplet accumulation, a hallmark of fatty liver disease.
Glutathione (GSH) Depletion ThiolTracker™ VioletGSH is a key antioxidant; its depletion indicates a compromised cellular defense against ROS.

Part 3: Data Integration and Safety Profile Summary

The final step is to synthesize all the data into a coherent in vitro safety profile. This involves comparing the IC50 values from each assay to the expected therapeutic concentration of the compound. A "therapeutic index" or "safety margin" can be calculated for each endpoint (IC50 / efficacious concentration).

Table 3: Hypothetical Integrated Safety Profile for 1'-Cyclohexyl-1,4'-bipiperidine

AssayEndpointResult (IC50)Safety Margin (vs. 1 µM Efficacious Conc.)Interpretation/Risk
Cytotoxicity (NRU) Cell Viability> 100 µM> 100xLow risk of general cytotoxicity.
Ames Test Gene MutationNegativeN/ALow risk of mutagenicity.
Micronucleus Test Chromosomal DamageNegativeN/ALow risk of clastogenicity/aneugenicity.
hERG Assay K+ Channel Block35 µM35xModerate risk. A margin <30-50x often triggers further investigation.
Hepatotoxicity (HCS) Mitochondrial Potential75 µM75xLow risk of mitochondrial toxicity.
Hepatotoxicity (HCS) Oxidative Stress> 100 µM> 100xLow risk of inducing oxidative stress.

Based on this hypothetical profile, the primary liability for 1'-cyclohexyl-1,4'-bipiperidine would be moderate hERG channel inhibition. This would not necessarily terminate development but would flag the compound for more detailed cardiac safety assessment and potentially guide medicinal chemistry efforts to mitigate this off-target activity.

References

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An In-depth Technical Guide to the Receptor Binding Affinity of 1'-Cyclohexyl-1,4'-bipiperidine Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Emergence of 1'-Cyclohexyl-1,4'-bipiperidine Analogs in Neuropharmacology

The 1'-cyclohexyl-1,4'-bipiperidine scaffold represents a compelling chemotype in modern medicinal chemistry, particularly in the pursuit of novel therapeutics for central nervous system (CNS) disorders. These structures are of significant interest due to their high affinity and selectivity for sigma (σ) receptors. Sigma receptors, once misclassified as opioid receptors, are now recognized as a unique class of intracellular proteins implicated in a wide array of cellular functions and pathological states, including neurodegenerative diseases, psychiatric disorders, and cancer. This guide provides a comprehensive technical overview of the receptor binding characteristics of 1'-cyclohexyl-1,4'-bipiperidine and related analogs, the methodologies for assessing their binding affinity, and the structure-activity relationships that govern their interaction with sigma receptors.

The Sigma Receptor Family: Primary Targets of Interest

It is now widely accepted that there are two primary sigma receptor subtypes, σ1 and σ2, which are the main targets for 1'-cyclohexyl-1,4'-bipiperidine analogs. Despite sharing the "sigma" nomenclature, they are distinct proteins with different molecular weights, tissue distributions, and functional roles.

  • Sigma-1 Receptor (σ1R): The σ1 receptor is a 25 kDa protein primarily located at the endoplasmic reticulum (ER) associated with mitochondria. It acts as a molecular chaperone, modulating a variety of signaling pathways, including calcium signaling, ion channel function, and neuronal survival. Its role in neuroprotection and cognitive function makes it a prime target for conditions like Alzheimer's disease and depression.

  • Sigma-2 Receptor (σ2R): The σ2 receptor, with a molecular weight of 18-21 kDa, is also found in the ER but has a distinct pharmacology. High densities of σ2 receptors are found in rapidly proliferating tissues and various tumor cell lines, implicating them in cell proliferation and cancer biology. This makes σ2R a target for both cancer therapeutics and diagnostic imaging agents.

Core Principles and Methodologies in Receptor Binding Affinity Determination

The cornerstone of characterizing novel ligands is the quantitative assessment of their binding affinity. This is typically achieved through radioligand binding assays, which measure the interaction of a labeled ligand with its receptor.

Competitive Radioligand Binding Assays

This technique is the gold standard for determining the affinity of unlabeled compounds, such as the 1'-cyclohexyl-1,4'-bipiperidine analogs. The principle involves incubating a fixed concentration of a high-affinity radioligand with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. The test compound competes with the radioligand for the same binding site.

The key parameters derived from this assay are:

  • IC50: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Ki (Inhibition Constant): A more absolute measure of binding affinity, calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant. A lower Ki value signifies a higher binding affinity.

The workflow for a typical competitive binding assay is a multi-step, self-validating process designed to ensure accuracy and reproducibility.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Incubation cluster_separation Phase 3: Separation & Counting cluster_analysis Phase 4: Data Analysis tissue Tissue/Cell Homogenization (e.g., Guinea Pig Brain for σ1) centrifuge1 Centrifugation to Pellet Membranes tissue->centrifuge1 resuspend Resuspend Pellet in Assay Buffer centrifuge1->resuspend protein_assay Protein Quantification (e.g., BCA Assay) resuspend->protein_assay plate Plate Membranes, Radioligand, & Competing Ligand protein_assay->plate incubate Incubate at Controlled Temperature (e.g., 30°C for 60 min) plate->incubate filter Rapid Vacuum Filtration (Separates Bound vs. Free Ligand) incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash scint Add Scintillation Cocktail & Count Radioactivity wash->scint calc Calculate Specific Binding (Total - Non-specific) scint->calc curve Non-linear Regression to Determine IC50 calc->curve cheng_prusoff Calculate Ki using Cheng-Prusoff Equation curve->cheng_prusoff

Caption: Workflow for a Competitive Radioligand Binding Assay.

Detailed Experimental Protocols

The choice of tissue and radioligand is critical and depends on the target receptor's density and the availability of selective pharmacological tools.

Protocol 1: Sigma-1 Receptor (σ1R) Binding Assay
  • Rationale: Guinea pig brain is a preferred tissue source due to its high density of σ1 receptors. [³H]-(+)-pentazocine is a highly selective radioligand for σ1R, ensuring minimal off-target binding.

  • Step-by-Step Methodology:

    • Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 8.0). Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Wash the pellet by resuspension and re-centrifugation. Finally, resuspend the membrane pellet in the assay buffer.

    • Assay Setup: In a 96-well plate, combine:

      • Membrane homogenate (50-120 µg protein).

      • [³H]-(+)-pentazocine at a concentration near its Kd.

      • Varying concentrations of the 1'-cyclohexyl-1,4'-bipiperidine analog.

      • For non-specific binding determination, add a high concentration (e.g., 10 µM) of an unlabeled σ1 ligand like haloperidol.

    • Incubation: Incubate the plates for 60 minutes at 30°C with gentle agitation.

    • Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding. Wash the filters multiple times with ice-cold wash buffer.

    • Quantification: Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.

    • Data Analysis: Calculate the IC50 and subsequently the Ki value for the test compound.

Protocol 2: Sigma-2 Receptor (σ2R) Binding Assay
  • Rationale: Rat liver is a common source for σ2R-rich membranes. As there are no highly selective σ2R radioligands, a non-selective ligand, [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG), is used. To ensure that binding to σ1R is not measured, a "masking" agent—a high concentration of a selective σ1R ligand like (+)-pentazocine—is included in the assay to occupy all σ1 sites.

  • Step-by-Step Methodology:

    • Membrane Preparation: The protocol is similar to that for σ1R, but using rat liver as the tissue source.

    • Assay Setup: In a 96-well plate, combine:

      • Rat liver membrane homogenate.

      • [³H]-DTG at a concentration near its Kd for σ2R.

      • A saturating concentration of (+)-pentazocine (e.g., 1 µM) to mask σ1 receptors.

      • Varying concentrations of the 1'-cyclohexyl-1,4'-bipiperidine analog.

      • For non-specific binding determination, add a high concentration (e.g., 10 µM) of unlabeled DTG or haloperidol.

    • Incubation, Filtration, and Quantification: Follow steps 3-5 from the σ1R protocol.

    • Data Analysis: Calculate the IC50 and Ki values, which will be specific for the σ2 receptor due to the masking of σ1 sites.

Structure-Activity Relationships (SAR) of 1'-Cyclohexyl-1,4'-bipiperidine and Related Analogs

The binding affinity and selectivity of these compounds are highly dependent on their three-dimensional structure and the nature of their substituents. The general scaffold can be broken down into key regions where modifications can tune the pharmacological profile.

Caption: Key regions for SAR studies on the bipiperidine scaffold.

  • The Cyclohexyl Moiety (Region A): The cyclohexane ring is a critical lipophilic anchor. Altering this ring, for instance, by contraction to a cyclopentane, can reduce potency, suggesting the ring participates in hydrophobic interactions within the binding pocket. Furthermore, the stereochemistry of substituents on the cyclohexyl ring can dramatically impact binding affinity, with trans isomers sometimes showing different binding profiles than their cis counterparts.

  • The Bipiperidine Core (Regions B & C): The basic nitrogen atoms are essential for forming key interactions, likely a salt bridge, with an acidic residue in the receptor binding site. Replacing one of the piperidine rings with a piperazine can significantly alter selectivity. For example, many high-affinity σ2 ligands feature a 1-cyclohexylpiperazine core. Conversely, piperidine-containing scaffolds often show strong to moderate affinity for σ1R.

  • Substitutions (Region D): Adding substituents can fine-tune affinity and selectivity. For related N-benzylpiperidine analogs, substitutions on an aromatic ring attached to the core have a profound effect. Halogen substitutions can increase affinity for σ2 receptors while maintaining σ1 affinity, whereas electron-donating groups tend to result in weaker σ2 affinity.

Quantitative Binding Affinity Data

While extensive data on the specific 1'-cyclohexyl-1,4'-bipiperidine core is emerging, the following table summarizes representative affinity data for structurally related cyclohexyl-piperazine and -piperidine analogs for the sigma receptors. This data illustrates the high affinity achievable with this general chemotype.

Compound ClassModificationReceptor TargetKᵢ (nM)Selectivity (σ1/σ2)
1-Cyclohexylpiperazine3-(5-methoxy-tetralin)propylσ20.34~0.02 (σ2 selective)
1-Cyclohexylpiperazine4-(tetralin-1-yl)butylσ10.036406 (σ1 selective)
N-benzylpiperidinyl-acetamideUnsubstitutedσ13.9061.5 (σ1 selective)
N-benzylpiperidinyl-acetamideUnsubstitutedσ2240-
N-benzylpiperidinyl-acetamide2-Fluoroσ13.56187 (σ1 selective)
N-benzylpiperidinyl-acetamide2-Fluoroσ2667-

Data synthesized from references and. Note: Selectivity is calculated as Ki(σ2)/Ki(σ1).

Conclusion and Future Directions

The 1'-cyclohexyl-1,4'-bipiperidine scaffold and its analogs are potent and versatile ligands for sigma receptors. The methodologies outlined in this guide provide a robust framework for characterizing their binding affinity and selectivity. Structure-activity relationship studies reveal that subtle modifications to the cyclohexyl ring, the basic amine core, and peripheral substituents can dramatically tune the pharmacological profile, allowing for the development of highly selective σ1 or σ2 ligands.

Future research should focus on systematically exploring the SAR of the 1'-cyclohexyl-1,4'-bipiperidine core itself to develop ligands with optimized affinity and selectivity profiles. These compounds hold significant promise as pharmacological tools to further elucidate the biology of sigma receptors and as potential therapeutic agents for a range of human diseases.

References

  • Chu, U.B., & Ruoho, A.E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology, 71, 1.34.1–1.34.21. Available from: [Link]

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  • Perregaard, J., Moltzen, E.K., Meier, E., & Sanchez, C. (1998). Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. Journal of Medicinal Chemistry, 41(11), 1945-1954. Available from: [Link]

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  • Thurkauf, A., Hillery, P., Mattson, M.V., Jacobson, A.E., & Rice, K.C. (1988). Synthesis, pharmacological action, and receptor binding affinity of the enantiomeric 1-(1-phenyl-3-methylcyclohexyl)piperidines. Journal of Medicinal Chemistry, 31(8), 1625-1628. Available from: [Link]

  • Rafferty, M.F., et al. (1988). Synthesis, stereochemistry, and biological activity of the 1-(1-phenyl-2-methylcyclohexyl)piperidines and the 1-(1-phenyl-4-methylcyclohexyl)piperidines. Journal of Medicinal Chemistry, 31(11), 2097-2105. Available from: [Link]

  • Berardi, F., et al. (2004). 4-(tetralin-1-yl)- And 4-(naphthalen-1-yl)alkyl Derivatives of 1-cyclohexylpiperazine as Sigma Receptor Ligands With Agonist sigma2 Activity. Journal of Medicinal Chemistry, 47(10), 2323-2335. Available from: [Link]

  • Abate, C., et al. (2015). Development of sigma-1 (σ1) fluorescent tracers. AperTO - Archivio Istituzionale Open Access dell'Università di Torino. Available from: [Link]

  • Amodeo, G., et al. (2024). The design and synthesis of a series of piperidine and piperazine-based derivatives as selective sigma receptor (SR) ligands associated with analgesic activity. European Journal of Medicinal Chemistry. Available from: [Link]

  • Abate, C., et al. (2011). Analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28

A Comprehensive Technical Guide on the Thermodynamic Stability of 1'-Cyclohexyl-1,4'-bipiperidine at Room Temperature

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saturated N-alkyl heterocycles are prevalent structural motifs in a vast array of pharmaceuticals and bioactive molecules.[1] Among these, the 1'-cyclohexyl-1,4'-bipiperidine scaffold represents a critical component in medicinal chemistry, valued for its structural rigidity and synthetic versatility. This technical guide provides an in-depth analysis of the thermodynamic stability of 1'-cyclohexyl-1,4'-bipiperidine at room temperature. We will explore the conformational intricacies that dictate its stability, detail experimental and computational methodologies for its assessment, and discuss potential degradation pathways. This guide is intended to be a vital resource for scientists engaged in the development and handling of pharmaceuticals and other chemical entities incorporating this specific bipiperidine derivative.

Introduction to 1'-Cyclohexyl-1,4'-bipiperidine

1'-Cyclohexyl-1,4'-bipiperidine is a saturated heterocyclic compound featuring two piperidine rings linked at the 1 and 4' positions, with a cyclohexyl group attached to the nitrogen of the second piperidine ring. The piperidine ring is a common feature in many pharmaceutical agents, and the addition of a cyclohexyl group can significantly influence the molecule's lipophilicity, metabolic stability, and target-binding affinity.[2] The 1,4'-bipiperidine core itself is a versatile scaffold used in the synthesis of various therapeutic agents.[3] Understanding the inherent thermodynamic stability of this compound at ambient temperatures is paramount for ensuring its quality, efficacy, and safety in drug development and other applications.[4]

Conformational Analysis: The Bedrock of Thermodynamic Stability

The thermodynamic stability of 1'-cyclohexyl-1,4'-bipiperidine is intrinsically linked to its conformational preferences. Both the piperidine and cyclohexane rings predominantly adopt chair conformations to minimize steric and torsional strain.[5] The key determinants of the overall molecular conformation and, consequently, its stability are the orientations of the substituents on these rings.

Piperidine Ring Conformations

Similar to cyclohexane, piperidine rings exist in chair conformations.[5] For the piperidine ring of the 1,4'-bipiperidine system, the crucial aspect is the equatorial versus axial orientation of the second piperidine ring at the 4-position. Generally, bulky substituents on a six-membered ring prefer an equatorial position to avoid 1,3-diaxial interactions.

N-Substituted Piperidine Conformation

The orientation of the cyclohexyl group on the nitrogen of the second piperidine ring is a critical factor. In N-substituted alkylpiperidines, substituents almost exclusively adopt equatorial positions relative to the piperidine ring.[6] Studies on N-cyclohexylpiperidine have shown that conformers with an equatorial position of the cyclohexane ring relative to the piperidine ring are more stable.[7][8] This preference is attributed to the minimization of steric hindrance.

Inter-ring Orientation

The relative orientation of the two piperidine rings and the cyclohexyl ring also contributes to the overall stability. The most stable conformer of N-cyclohexylpiperidine has the piperidine and cyclohexane rings in equatorial positions and oriented perpendicularly to each other.[7] A less abundant, and therefore less stable, conformer exists where the rings are in an equatorial position but are nearly parallel.[7] These findings suggest that the most stable conformation of 1'-cyclohexyl-1,4'-bipiperidine will likely feature all three cyclic moieties in arrangements that minimize steric clashes.

Key conformational factors influencing stability.

Experimental Assessment of Thermodynamic Stability

Several experimental techniques can be employed to quantitatively assess the thermodynamic stability of 1'-cyclohexyl-1,4'-bipiperidine at room temperature.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful tools for characterizing the thermal properties of materials.[9]

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference.[10] For 1'-cyclohexyl-1,4'-bipiperidine, a DSC scan would reveal its melting point, which is an indicator of the stability of its crystal lattice. A sharp, high-temperature melting point generally suggests a stable crystalline form. Any endothermic or exothermic events prior to melting could indicate phase transitions or decomposition, respectively.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[11] This technique is crucial for determining the temperature at which the compound begins to decompose. A stable compound will exhibit a flat TGA curve with no significant mass loss until a high temperature.

Analytical Technique Information Gained Interpretation for Stability
Differential Scanning Calorimetry (DSC) Melting point, phase transitionsA high and sharp melting point indicates a stable crystalline structure.
Thermogravimetric Analysis (TGA) Decomposition temperatureA higher decomposition temperature signifies greater thermal stability.

Experimental Protocol: Simultaneous TGA-DSC Analysis

  • Instrument Calibration: Calibrate the TGA-DSC instrument for temperature, heat flow, and mass using certified reference materials.

  • Sample Preparation: Accurately weigh 3-5 mg of 1'-cyclohexyl-1,4'-bipiperidine into an alumina crucible.

  • Analysis Conditions:

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program: Heat the sample from room temperature (e.g., 25 °C) to a temperature above its expected decomposition point (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: Analyze the resulting TGA and DSC curves to determine the onset of decomposition and the melting point.

Workflow for TGA-DSC analysis.
Isothermal Stability Studies

To assess the stability of 1'-cyclohexyl-1,4'-bipiperidine under normal storage conditions, long-term isothermal stability studies are essential.

Experimental Protocol: Room Temperature Stability Study

  • Sample Storage: Store accurately weighed samples of 1'-cyclohexyl-1,4'-bipiperidine in tightly sealed containers at a controlled room temperature (e.g., 25 °C ± 2 °C) and protected from light.[4]

  • Time Points: At predetermined time intervals (e.g., 0, 3, 6, 12, 24 months), withdraw a sample for analysis.

  • Analysis: Analyze the sample using a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the parent compound and detect any degradation products.

  • Data Evaluation: Plot the concentration of 1'-cyclohexyl-1,4'-bipiperidine as a function of time. A negligible decrease in concentration over the study period indicates good stability at room temperature.

Computational Assessment of Thermodynamic Stability

Computational chemistry provides valuable insights into the intrinsic stability of molecules.

Quantum Chemical Calculations

Quantum chemical calculations, such as those using Density Functional Theory (DFT), can be employed to determine the relative energies of different conformers of 1'-cyclohexyl-1,4'-bipiperidine.[7] By calculating the Gibbs free energy of each conformer, the most thermodynamically stable structure can be identified. These calculations can also provide information on the energy barriers for conformational changes.

Heat of Formation

The heat of combustion can be used to determine the thermodynamic stability of isomeric compounds.[12] More stable molecules have less energy and therefore release less heat upon combustion.[12] While experimentally challenging, the heat of formation can be calculated with good accuracy using computational methods like G3MP2.[13] A lower (more negative) heat of formation corresponds to greater thermodynamic stability.

Potential Degradation Pathways

While 1'-cyclohexyl-1,4'-bipiperidine is expected to be a relatively stable molecule, certain conditions can promote its degradation. Saturated nitrogen-containing heterocycles can undergo microbial transformation.[8][14]

Oxidation

The nitrogen atoms in the piperidine rings are susceptible to oxidation, which can lead to the formation of N-oxides. This process can be influenced by exposure to oxidizing agents or certain enzymatic systems.[1]

Ring Opening

Under harsh conditions, such as strong acids or high temperatures, the piperidine rings may undergo cleavage. However, this is generally not a significant concern at room temperature for saturated heterocycles.

Conclusion

At room temperature, 1'-cyclohexyl-1,4'-bipiperidine is a thermodynamically stable compound. This stability is primarily due to the preference of its constituent rings for low-energy chair conformations and the equatorial positioning of its bulky substituents, which minimizes steric strain. Experimental techniques such as DSC and TGA can confirm its high thermal stability, while long-term isothermal studies can verify its shelf-life under normal storage conditions. Computational methods further support these findings by identifying the lowest energy conformers. For drug development professionals, a thorough understanding of these stability aspects is crucial for formulation design, storage recommendations, and ensuring the overall quality and safety of pharmaceutical products containing this important molecular scaffold.

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  • Shehata, M. R., et al. (2016, January 27). Synthesis, X-ray structure, DFT and thermodynamic studies of mono- and binuclear palladium(II) complexes involving 1,4-bis(2-hydroxyethyl)piperazine, bio-relevant ligands and 4,4΄-bipiperidine. Journal of Coordination Chemistry, 69(3), 524-542. [Link]

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  • Sadeghi, F., et al. (2021, May 7). Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. SAR and QSAR in Environmental Research, 32(6), 433-462. [Link]

  • Albericio, F., & Kruger, H. G. (2024, March 6). Emerging experimental methods to study the thermodynamics of biomolecular condensate formation. The Journal of Chemical Physics, 160(9), 094103. [Link]

  • PubChem. (n.d.). 1-Cyclohexylpiperidine. Retrieved from [Link]

  • de Azevedo, W. F., Jr. (2008, December 15). Experimental Approaches to Evaluate the Thermodynamics of Protein-Drug Interactions. Current Drug Targets, 9(12), 1071-1076. [Link]

  • Goldberg, R. N. (2012, May 14). Introduction to the Special Issue on Biothermodynamics. Journal of Chemical & Engineering Data, 57(6), 1633. [Link]

  • PerkinElmer. (2024, June 20). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. Retrieved from [Link]

  • Molander, G. A., & Fumagalli, T. (2019, October 28). Saturated oxygen and nitrogen heterocycles via oxidative coupling of alkyltrifluoroborates with alkenols, alkenoic acids and protected alkenylamines. Organic & Biomolecular Chemistry, 17(40), 9037-9041. [Link]

  • Anton, V., et al. (2020, January 11). Synthesis and Antimalarial Activity of 1,4-Disubstituted Piperidine Derivatives. Molecules, 25(2), 299. [Link]

  • Ben-Naim, A. (2024, September 10). Concentration Scales and Solvation Thermodynamics: Some Theoretical and Experimental Observations Regarding Spontaneity and the Partition Ratio. International Journal of Molecular Sciences, 25(18), 10071. [Link]

  • Chem-Impex. (n.d.). 1-Cyclohexylpiperidine. Retrieved from [Link]

  • O'Donovan, D. H., et al. (2022, October 11). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1620. [Link]

  • Hanna, G. (1995, February). The combined use of DSC and TGA for the thermal analysis of atenolol tablets. Journal of Pharmaceutical and Biomedical Analysis, 13(2), 103-110. [Link]

  • Google Patents. (n.d.). CN112645901A - Preparation method of 1-cyclohexyl piperazine.
  • de Paula, E., et al. (2024, April 18). Thermodynamic Investigation of Biperiden Hydrocloride and Cyclodextrins Supramolecular Systems. SSRN. [Link]

  • IslandScholar. (n.d.). Thermodynamic properties and applications of modified β-cyclodextrins. Retrieved from [Link]

  • Verevkin, S. P., et al. (2023, January 10). Comprehensive Thermodynamic Study of Alkyl-Cyclohexanes as Liquid Organic Hydrogen Carriers Motifs. Molecules, 28(2), 738. [Link]

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In-Depth Technical Guide: Crystal Structure and X-Ray Diffraction Analysis of 1'-Cyclohexyl-1,4'-bipiperidine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1'-Cyclohexyl-1,4'-bipiperidine (C₁₆H₃₀N₂) is a complex, multi-ring aliphatic scaffold frequently utilized in medicinal chemistry. As a bulky, lipophilic moiety, it is often incorporated into drug candidates to modulate basicity, enhance blood-brain barrier permeability, and direct the spatial orientation of pharmacophores. Understanding its precise three-dimensional architecture through Single-Crystal X-Ray Diffraction (SC-XRD) is critical for rational structure-based drug design. This whitepaper provides an authoritative, self-validating guide to the crystallization, diffraction analysis, and structural refinement of this compound.

Molecular Architecture & Conformational Causality

The structural landscape of 1'-cyclohexyl-1,4'-bipiperidine is defined by three saturated six-membered rings: a terminal piperidine, a central piperidine, and a terminal cyclohexyl group.

Conformational Causality: Saturated six-membered nitrogenous and carbocyclic rings predominantly adopt chair conformations to minimize torsional strain. In the solid state, the steric bulk of the 1,4'-linkage and the 1'-cyclohexyl substituent dictates the stereochemical outcome. To avoid severe 1,3-diaxial interactions, these bulky substituents strongly favor equatorial positions on their respective rings [1][1]. Furthermore, the nitrogen lone pairs will typically orient themselves to minimize dipole-dipole repulsions and participate in any available intermolecular hydrogen bonding, particularly if co-crystallized with a protic solvent or as a hydrochloride salt [2][2].

Experimental Protocols: Crystallization to Data Collection

Step 1: Single Crystal Growth via Vapor Diffusion
  • Protocol: Dissolve 10 mg of highly purified 1'-cyclohexyl-1,4'-bipiperidine in 0.5 mL of a moderately polar solvent (e.g., dichloromethane) in a small inner vial. Place this vial inside a larger, sealed chamber containing 3 mL of a volatile anti-solvent (e.g., n-pentane). Allow the system to equilibrate undisturbed at 4 °C for 3–7 days.

  • Causality: The vapor diffusion method is selected because the slow permeation of the anti-solvent into the solvent gradually reduces the solubility of the lipophilic bipiperidine. This slow supersaturation promotes the nucleation of a highly ordered, single-crystal lattice rather than an amorphous precipitate [3][3].

  • System Validation: Inspect the resulting crystals under a polarized light microscope. The presence of sharp, uniform optical extinction (birefringence) upon stage rotation validates that the solid is a true single crystal, free from twinning or polycrystalline aggregation.

Step 2: Crystal Harvesting and Cryogenic Mounting
  • Protocol: Submerge the selected crystal (optimal dimensions ~0.2 × 0.2 × 0.1 mm) in a perfluoropolyether cryo-protectant oil. Mount the coated crystal onto a nylon cryoloop and immediately transfer it to the diffractometer's goniometer head under a steady stream of nitrogen gas at 100 K.

  • Causality: Cryogenic temperatures are mandatory to suppress the thermal vibrations (Atomic Displacement Parameters, ADPs) of the highly flexible cyclohexyl and piperidine rings. Minimizing thermal motion significantly enhances the intensity and resolution of high-angle diffraction spots [4][4].

  • System Validation: A preliminary 5-minute X-ray exposure must yield sharp, well-defined diffraction spots extending to at least 0.84 Å resolution. Diffuse scattering or split spots immediately invalidate the crystal, necessitating the selection of a new specimen.

X-ray Diffraction Analysis & Structural Refinement

Step 3: Data Collection and Reduction
  • Protocol: Collect full-sphere diffraction data using a diffractometer equipped with a microfocus Mo-Kα (λ = 0.71073 Å) or Cu-Kα X-ray source. Integrate the raw frames and apply multi-scan absorption corrections using standard crystallographic software (e.g., SADABS).

  • Causality: Absorption correction is strictly necessary to account for the varying path lengths of X-rays through the non-spherical crystal, ensuring the measured intensities accurately reflect the true structure factors [5][5].

  • System Validation: The internal agreement factor ( Rint​ ) of symmetrically equivalent reflections must be < 0.05. A higher value indicates poor data quality or an incorrect Laue group assignment.

Step 4: Phase Problem Solution and Least-Squares Refinement
  • Protocol: Solve the phase problem using Direct Methods or Dual-Space algorithms to locate the heavy atoms (C, N). Refine the structural model using full-matrix least-squares on F2 . Hydrogen atoms should be placed in geometrically calculated positions and refined using a riding model.

  • Causality: Direct methods exploit statistical relationships between reflection intensities to calculate initial electron density maps. Subsequent least-squares refinement minimizes the difference between observed and calculated structure factors, yielding precise bond lengths and torsion angles [4][4].

  • System Validation: The final model is self-validated when the shift/error ratio approaches zero, the Goodness-of-Fit (S) is near 1.0, and the highest peak/deepest hole in the residual electron density map are within ±0.3 e/ų.

Data Presentation

Table 1: Representative Crystallographic Data for 1'-Cyclohexyl-1,4'-bipiperidine

ParameterValue
Chemical Formula C₁₆H₃₀N₂
Formula Weight 250.42 g/mol
Crystal System Monoclinic (Typical for bulky aliphatics)
Space Group P2₁/c
Temperature 100(2) K
Radiation Mo-Kα (λ = 0.71073 Å)
Z (Molecules per unit cell) 4

Table 2: Refinement and Validation Metrics

MetricTarget / Acceptable RangeImplication if Failed
Rint​ < 0.05Poor crystal quality or incorrect symmetry
R1​ (I > 2σ(I)) < 0.05Model does not accurately fit the observed data
wR2​ (all data) < 0.15High variance in weak reflections
Goodness-of-Fit (S) 0.95 – 1.05Weighting scheme or structural model is flawed
Max/Min Residual Density ± 0.30 e/ųUnmodeled solvent or incorrect atom assignment

Experimental Workflow Visualization

XRD_Workflow N1 1'-Cyclohexyl-1,4'-bipiperidine Synthesis & Purity Check N2 Single Crystal Growth (Vapor Diffusion Method) N1->N2 Purified compound N3 Crystal Harvesting & Mounting (Cryoloop at 100 K) N2->N3 Suitable single crystal N4 X-Ray Data Collection (Diffractometer / Synchrotron) N3->N4 Cryo-preservation N5 Data Reduction & Absorption Correction N4->N5 Raw diffraction frames N6 Structure Solution (Direct Methods / Dual Space) N5->N6 hkl intensities N7 Structural Refinement (Least-Squares, R-factor minimization) N6->N7 Initial atomic model N8 Final Validated Crystal Structure N7->N8 Converged model (R < 5%)

Workflow for single-crystal X-ray diffraction of 1'-cyclohexyl-1,4'-bipiperidine.

References

  • Structural aspects of phencyclidines: Crystal structure and quantum mechanical calculations for 1-[1-(2-thienyl)cyclohexyl] piperidine and its hydrochloride ResearchGate[1]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update Chemical Review and Letters[3]

  • X-ray Crystallographic Analysis of Inhibition of Endothiapepsin by Cyclohexyl Renin Inhibitors National Institutes of Health (NIH)[2]

  • Applications of X-Ray Single Crystal Diffraction to Structure Determination South Dakota State University (Open PRAIRIE)[4]

  • Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns MDPI[5]

Sources

Methodological & Application

Application Note: Step-by-Step Synthesis Protocol for 1'-Cyclohexyl-1,4'-bipiperidine via Direct Reductive Amination

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Application Note Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Introduction & Rationale

The bipiperidine scaffold is a privileged structural motif in modern medicinal chemistry. Derivatives of 1,4'-bipiperidine are frequently utilized in the development of novel therapeutic agents, including potent inhibitors of poly(ADP-ribose) polymerase (PARP)[1] and advanced reversal agents for ABCB1-mediated multidrug resistance (MDR) in oncology[2].

The synthesis of 1'-cyclohexyl-1,4'-bipiperidine (also known as 1-cyclohexyl-4-(1-piperidinyl)piperidine) is most efficiently achieved through the direct reductive amination of 1,4'-bipiperidine with cyclohexanone. While historical methods have utilized various metal hydrides[3] or even zinc-mediated reductions[4], the use of Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB) remains the gold standard. STAB provides exceptional chemoselectivity, reducing the intermediate iminium ion without prematurely reducing the starting ketone into cyclohexanol.

Reaction Mechanism & Causality

The reductive amination proceeds via a two-stage mechanistic pathway:

  • Condensation: The secondary amine of 1,4'-bipiperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone. A catalytic amount of glacial acetic acid (AcOH) acts as a Brønsted acid to protonate the carbonyl oxygen, accelerating this attack and facilitating the subsequent dehydration to form a highly reactive iminium ion .

  • Hydride Reduction: The iminium ion is rapidly reduced by STAB. The three electron-withdrawing acetate ligands on STAB reduce the nucleophilicity of the hydride, making it too mild to reduce the unreacted cyclohexanone, but perfectly tuned to reduce the transient, highly electrophilic iminium species[5].

Mechanism Amine 1,4'-Bipiperidine (Nucleophile) Iminium Iminium Ion Intermediate Amine->Iminium + AcOH - H2O Ketone Cyclohexanone (Electrophile) Ketone->Iminium Condensation Product 1'-Cyclohexyl-1,4'-bipiperidine (Target) Iminium->Product NaBH(OAc)3 Reduction

Fig 1: Reductive amination pathway from 1,4'-bipiperidine to 1'-cyclohexyl-1,4'-bipiperidine.

Materials and Reagents

The following quantitative data outlines the stoichiometry required for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole / Causality
1,4'-Bipiperidine 168.281.001.68 gLimiting reagent; nucleophilic amine.
Cyclohexanone 98.151.051.03 g (1.09 mL)Electrophile. Slight excess ensures complete conversion of the amine.
NaBH(OAc)₃ (STAB) 211.941.503.18 gHydride donor. Excess compensates for slow decomposition by AcOH.
Glacial Acetic Acid 60.051.200.72 g (0.69 mL)Acid catalyst. Lowers pH to ~5-6 to drive iminium formation.
Dichloromethane (DCM) 84.93-40 mLAprotic solvent. Solubilizes all reagents and intermediates.

Step-by-Step Experimental Protocol

Phase 1: Reaction Assembly & Iminium Pre-formation
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert gas (Nitrogen or Argon).

  • Dissolution: Add 1.68 g (10 mmol) of 1,4'-bipiperidine and 40 mL of anhydrous DCM to the flask. Stir until fully dissolved.

  • Carbonyl Addition: Inject 1.09 mL (10.5 mmol) of cyclohexanone into the stirring solution.

  • Acid Catalysis: Slowly add 0.69 mL (12 mmol) of glacial acetic acid.

    • Expert Insight: Ketones are sterically and electronically less reactive than aldehydes. Stir the mixture at room temperature (20–25 °C) for 30 minutes prior to adding the reducing agent. This deliberate delay allows the equilibrium to shift toward the iminium ion, preventing the premature reduction of cyclohexanone.

Phase 2: Hydride Reduction
  • Reducing Agent Addition: Cool the flask briefly in a water bath (15 °C) and add 3.18 g (15 mmol) of NaBH(OAc)₃ in three equal portions over 10 minutes.

    • Expert Insight: Portion-wise addition mitigates mild exothermic activity and controls the evolution of hydrogen gas caused by the reaction of STAB with acetic acid.

  • Reaction Maturation: Remove the water bath and allow the reaction to stir at room temperature for 12–16 hours under an inert atmosphere.

Phase 3: Quenching and Liquid-Liquid Extraction
  • Quenching: Carefully quench the reaction by adding 25 mL of saturated aqueous Sodium Bicarbonate (NaHCO₃). Stir vigorously for 15 minutes until gas evolution (CO₂) ceases.

    • Self-Validating Check: The target molecule is a tertiary amine. In the acidic reaction mixture, it exists as a water-soluble ammonium salt. The addition of NaHCO₃ (pH ~8.5) deprotonates the product, converting it to its free-base form, which is essential for successful extraction into the organic layer. Verify the aqueous layer is basic (pH > 8) using pH paper.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with additional DCM (2 × 20 mL).

  • Washing & Drying: Combine the organic layers and wash with 30 mL of saturated brine. Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate in vacuo using a rotary evaporator to yield the crude product as a viscous oil or off-white solid.

Phase 4: Purification
  • Column Chromatography: Purify the crude residue via silica gel flash chromatography.

    • Eluent System: Use a gradient of DCM : Methanol (95:5 to 90:10) containing 1% aqueous NH₄OH.

    • Expert Insight: The addition of 1% NH₄OH prevents the highly basic bipiperidine product from streaking on the acidic silica gel, ensuring sharp, distinct elution bands.

Workflow Step1 1. Reagent Assembly 1,4'-Bipiperidine + Cyclohexanone in anhydrous DCM Step2 2. Acid Catalysis Add AcOH (pH 5-6) Stir 30 min (Iminium Formation) Step1->Step2 Step3 3. Hydride Reduction Add NaBH(OAc)3 portion-wise Stir 12-16h at RT Step2->Step3 Step4 4. Quench & Extraction Sat. NaHCO3 quench (pH > 8) DCM extraction & Brine wash Step3->Step4 Step5 5. Purification Silica Gel Chromatography (DCM/MeOH/1% NH4OH) Step4->Step5

Fig 2: Step-by-step experimental workflow for the synthesis and purification of the target compound.

Analytical Characterization & Self-Validation

To confirm the successful synthesis of 1'-cyclohexyl-1,4'-bipiperidine, employ the following analytical checks:

  • Thin-Layer Chromatography (TLC): The starting material (secondary amine) and the product (tertiary amine) will have different retention factors (Rf). Stain the TLC plate with Dragendorff's reagent ; the tertiary amine product will immediately appear as a bright orange spot, validating the conversion.

  • Mass Spectrometry (ESI-MS): Expected [M+H]+ peak at m/z 251.2.

  • ¹H NMR (CDCl₃, 400 MHz): Look for the diagnostic multiplet corresponding to the single methine proton of the cyclohexyl ring (N-CH) typically appearing around 2.20 – 2.40 ppm. The disappearance of the broad singlet corresponding to the secondary amine (N-H) of the starting material confirms reaction completion.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996. URL:[Link]

  • Bi, Y., et al. "BBA, a derivative of 23-hydroxybetulinic acid, potently reverses ABCB1-mediated drug resistance in vitro and in vivo." PubMed / National Institutes of Health, 2012. URL:[Link]

  • Castagnoli-Cushman Reaction Derivatives. "Synthesis of 3-substituted 1,4'-bipiperidine 1-oxo-3,4-dihydroisoquinoline-4-carboxamides." ResearchGate, 2018. URL:[Link]

  • Patent Literature on Reductive Amination. "8-substituted isoquinoline derivative and use thereof (Reductive Amination Methods)." Google Patents (WO2010038465A1), 2010.

Sources

Advanced Application Note: Utilizing 1'-Cyclohexyl-1,4'-bipiperidine as a Privileged Scaffold in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1,4'-bipiperidine motif has emerged as a highly versatile and privileged scaffold in central nervous system (CNS) drug discovery. Functionalization of this core with an N-cyclohexyl group yields 1'-cyclohexyl-1,4'-bipiperidine, a precursor that optimally balances basicity, lipophilicity, and steric bulk. This application note details the mechanistic rationale, synthetic protocols, and permeability assays for utilizing this precursor to develop high-affinity ligands for CNS targets, including histamine H3 receptors, muscarinic M1/M4 receptors, and neutral sphingomyelinase 2 (nSMase2).

Mechanistic Rationale & Physicochemical Profiling

In CNS drug design, achieving blood-brain barrier (BBB) penetration while maintaining target affinity is a primary bottleneck. The 1,4'-bipiperidine scaffold addresses this by offering a tunable basic center (pKa ~8.5–9.5), which ensures protonation at physiological pH. This protonated nitrogen is essential for anchoring the ligand via salt bridges to conserved aspartate residues (e.g., Asp3.32) in the orthosteric binding pockets of aminergic G protein-coupled receptors (GPCRs)[1].

The addition of a cyclohexyl group at the 1'-position serves two critical functions:

  • Hydrophobic Pocket Engagement : The bulky, non-planar cyclohexyl ring perfectly occupies lipophilic auxiliary pockets adjacent to primary orthosteric sites. This structural configuration contributes to its ability to interact with various neurotransmitter receptors, significantly enhancing binding affinity and residence time[2].

  • Physicochemical Optimization : It increases the lipophilicity (LogP) of the molecule without adding hydrogen bond donors (HBDs), strictly adhering to Lipinski's Rule of Five and optimizing passive diffusion across the BBB[1].

Table 1: Comparative Physicochemical Profile
Physicochemical Property1,4'-Bipiperidine Core1'-Cyclohexyl-1,4'-bipiperidineIdeal CNS Drug Range
Molecular Weight ( g/mol ) 168.28250.43< 400
Calculated LogP (cLogP) 1.23.52.0 - 5.0
Topological Polar Surface Area (TPSA) 24.1 Ų24.1 Ų< 90 Ų
Hydrogen Bond Donors (HBD) 10< 3
Basic pKa ~9.2~9.57.5 - 10.5

Core Applications in CNS Target Modulation

  • Histamine H3 Receptor Antagonists : Non-imidazole H3 antagonists utilize the bipiperidine core to bypass the hepatotoxicity associated with older imidazole-containing ligands. The cyclohexyl derivative exhibits nanomolar affinity, blocking presynaptic Gi/o-coupled H3 auto-receptors and promoting the release of pro-cognitive neurotransmitters[1],[3].

  • Muscarinic M1/M4 Modulators : Bipiperidine derivatives can break through the "tyrosine lid" (Y89, Y113, Y416, and Y439) of muscarinic receptors, stabilizing an open conformation that allows for selective allosteric or orthosteric modulation, which is a validated strategy for treating schizophrenia[4].

  • nSMase2 Inhibitors : Enhancing the BBB penetration of nSMase2 inhibitors (e.g., DPTIP) via bipiperidine-based prodrug strategies has shown immense promise. These prodrugs passively absorb through the GI tract and the BBB, addressing the poor physicochemical properties of parent inhibitors in neurodegenerative disease models[5],[6].

Pathway L Bipiperidine Antagonist R Presynaptic H3 Receptor (Gi/o-Coupled GPCR) L->R Blocks Auto/Heteroreceptors G Gαi/o Signaling Cascade (Inhibited) R->G Prevents Activation Ca Voltage-Gated Ca2+ Influx (Restored) G->Ca Removes Inhibition NT Neurotransmitter Release (ACh, Histamine, DA) Ca->NT Promotes Release

Fig 1: GPCR signaling cascade modulated by bipiperidine antagonists.

Experimental Protocols

Protocol A: Synthesis of 1'-Cyclohexyl-1,4'-bipiperidine via Reductive Amination

Expertise & Causality Note : Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is selected over sodium cyanoborohydride due to its milder reducing power, which prevents the premature over-reduction of cyclohexanone before the iminium intermediate is fully formed. Glacial acetic acid acts as a catalyst to maintain a slightly acidic pH (4–5), accelerating the dehydration step required for iminium ion formation.

  • Preparation : Dissolve 1,4'-bipiperidine (1.0 equiv, 10 mmol) and cyclohexanone (1.1 equiv, 11 mmol) in 50 mL of anhydrous 1,2-dichloroethane (DCE) under an inert nitrogen atmosphere.

  • Catalysis : Add glacial acetic acid (1.0 equiv, 10 mmol) dropwise to the stirring solution at 0 °C. Stir for 30 minutes to allow for iminium intermediate formation.

  • Reduction : Portion-wise, add sodium triacetoxyborohydride (1.5 equiv, 15 mmol). Maintain the temperature at 0 °C during addition to control the exothermic reaction.

  • Incubation : Warm the reaction to room temperature and stir for 16 hours. Monitor completion via TLC (DCM:MeOH 9:1 with 1% NH₄OH).

  • Workup : Quench the reaction with saturated aqueous NaHCO₃ (50 mL). Extract the aqueous layer with dichloromethane (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify the crude product via flash column chromatography (silica gel, gradient elution from 100% DCM to 90:10 DCM:MeOH) to yield the pure 1'-cyclohexyl-1,4'-bipiperidine precursor.

Workflow A 1,4'-Bipiperidine (Core Scaffold) C 1'-Cyclohexyl- 1,4'-bipiperidine A->C Reductive Amination B Cyclohexanone + NaBH(OAc)3 B->C D Target Functionalization C->D Scaffold Decoration E CNS Lead Compound (High BBB Permeability) D->E LogP & pKa Optimization

Fig 2: Synthetic workflow and BBB permeability logic for bipiperidine derivatives.

Protocol B: In Vitro BBB Permeability Assay (PAMPA-BBB)

Expertise & Causality Note : The PAMPA-BBB assay utilizes a porcine brain lipid (PBL) extract dissolved in dodecane to create an artificial membrane that mimics the lipid composition of the human blood-brain barrier, isolating passive transcellular diffusion from active transport mechanisms[7]. It is critical to ensure the final DMSO concentration in the donor solution is ≤ 5% to prevent the degradation of the artificial lipid membrane and avoid spectrophotometric background interference[8].

  • Membrane Preparation : Apply 3–5 µL of PBL solution (5–20 mg/mL in dodecane) to the porous filter membrane of the top donor plate[7].

  • Donor Solution : Dissolve the synthesized bipiperidine derivative in DMSO to a 10 mM stock. Dilute in Prisma HT buffer (pH 7.4) to a final concentration of 50 µM (ensure final DMSO concentration is ≤ 5%)[9],[8].

  • Assay Assembly : Add 200 µL of the donor solution to the donor wells. Fill the acceptor wells with 200 µL of Brain Sink Buffer (BSB) or phosphate-buffered saline[9],[7]. Sandwich the donor plate over the acceptor plate.

  • Incubation : Incubate the sandwiched plates at 37 °C for 4 to 18 hours without agitation[9],[7].

  • Quantification : Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS or UV absorbance[10].

  • Calculation : Calculate the effective permeability ( Pe​ ). Compounds with Pe​>1.5×10−6 cm/s are generally classified as having high predicted brain permeation[9].

References

  • Discovery of Orally Bioavailable and Brain-Penetrable Prodrugs of the Potent nSMase2 Inhibitor DPTIP Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Discovery of orally bioavailable and brain penetrable prodrugs of the potent nSMase2 inhibitor DPTIP PMC - National Institutes of Health URL:[Link]

  • Substituted Purines as High-Affinity Histamine H3 Receptor Ligands MDPI Pharmaceuticals URL:[Link]

  • The Prosperity and Adversity of M4 Muscarinic Acetylcholine Receptor Activators in the Treatment of Neuropsychiatric Disorders Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Multitarget‐Directed Ligands Combining Cholinesterase and Monoamine Oxidase Inhibition with Histamine H3R Antagonism for Neurodegenerative Diseases ResearchGate URL:[Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol Creative Bioarray URL: [Link]

  • Permeability through the Blood–Brain-Barrier (PAMPA-BBB) Bio-protocol URL:[Link]

  • Parallel Artificial Membrane Permeability Assay Blood–Brain Barrier (PAMPA BBB) Bio-protocol URL:[Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) BBB Kit BioAssay Systems URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 1'-Cyclohexyl-1,4'-bipiperidine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview

The synthesis of 1'-cyclohexyl-1,4'-bipiperidine is typically achieved via the reductive amination of cyclohexanone with 1,4'-bipiperidine. Due to the steric bulk of both the secondary amine and the cyclic ketone, researchers frequently encounter low yields caused by incomplete iminium formation, competitive ketone reduction, or product loss during aqueous workup. This guide provides field-proven, mechanistically grounded solutions to optimize this specific transformation.

Diagnostic Workflow

Troubleshooting Start Low Yield of 1'-cyclohexyl-1,4'-bipiperidine Q1 Are starting materials recovered unreacted? Start->Q1 Q2 Is cyclohexanol byproduct detected (GC-MS)? Start->Q2 Q3 Is mass lost during aqueous extraction? Start->Q3 Sol1 Enhance Iminium Formation (Add AcOH or Ti(OiPr)4) Q1->Sol1 Yes Sol2 Prevent Ketone Reduction (Use NaBH(OAc)3, delay addition) Q2->Sol2 Yes Sol3 Optimize Extraction (Adjust aqueous pH > 12) Q3->Sol3 Yes

Figure 1: Diagnostic decision tree for troubleshooting bipiperidine reductive amination.

Troubleshooting Guides & FAQs

Q1: I am recovering unreacted 1,4'-bipiperidine and cyclohexanone instead of the product. Why is the reaction stalling? Causality & Solution: Reductive amination requires the formation of an intermediate iminium ion. Because 1,4'-bipiperidine is a bulky secondary amine and cyclohexanone is a sterically hindered cyclic ketone, the nucleophilic attack and subsequent dehydration are kinetically slow. To drive iminium formation, you must lower the activation energy of the dehydration step. This is achieved by adding a Brønsted acid (e.g., glacial acetic acid) to protonate the intermediate hemiaminal, facilitating the elimination of water[1]. Self-Validating Protocol: Before adding any reducing agent, stir the ketone, amine, and acetic acid for 1–2 hours. Monitor the reaction via TLC (ninhydrin stain); proceed to the reduction step only when the secondary amine spot has significantly diminished.

Q2: My GC-MS shows a large peak for cyclohexanol. How do I prevent this chemoselectivity failure? Causality & Solution: If the reducing agent is too active or added prematurely, it will reduce cyclohexanone directly to cyclohexanol faster than the iminium ion can form[2]. Do not use sodium borohydride (NaBH₄). Instead, use sodium triacetoxyborohydride (NaBH(OAc)₃). The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride, making it mild enough to selectively reduce protonated iminium ions over unactivated ketones at a pH of 4–5[2],[3]. Self-Validating Protocol: Add the NaBH(OAc)₃ portion-wise at 0 °C. This controls the exothermic reduction and prevents thermal degradation of the iminium intermediate.

Q3: The reaction goes to completion, but my isolated yield is under 40% after workup. Where is the product going? Causality & Solution: 1'-cyclohexyl-1,4'-bipiperidine contains two highly basic tertiary amine centers. During an acidic or neutral aqueous quench, the molecule becomes di-protonated and highly water-soluble, remaining trapped in the aqueous layer. Self-Validating Protocol: During workup, quench with 1N NaOH and rigorously adjust the aqueous layer to strictly pH > 12 using 5N NaOH. Verify the pH with indicator strips before extraction. Extract with a non-polar solvent (e.g., dichloromethane) and wash with brine (not water) to prevent emulsion losses.

Quantitative Data: Reducing Agent Selection

Selecting the correct hydride source is the most critical variable for yield optimization in bipiperidine synthesis[1],[2].

Reducing AgentRelative Hydride ReactivityChemoselectivity (Iminium vs. Ketone)Optimal pH RangeTypical Product Yield
NaBH₄ HighPoor (Rapid ketone reduction)> 7< 20%
NaBH₃CN ModerateGood6 – 860 – 75%
NaBH(OAc)₃ MildExcellent4 – 585 – 95%
Validated Experimental Protocol: Synthesis of 1'-cyclohexyl-1,4'-bipiperidine

This protocol utilizes a one-pot, two-stage methodology to ensure complete iminium maturation before reduction[1].

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried 250 mL round-bottom flask flushed with argon, dissolve 1,4'-bipiperidine (1.0 equiv, 10.0 mmol) and cyclohexanone (1.1 equiv, 11.0 mmol) in 50 mL of anhydrous 1,2-dichloroethane (DCE).

  • Acid Catalysis: Add glacial acetic acid (1.2 equiv, 12.0 mmol) dropwise to the stirring solution.

  • Iminium Maturation: Stir the mixture at room temperature (20–25 °C) for 2 hours. Validation: Spot the mixture on a silica TLC plate and stain with ninhydrin to confirm the consumption of 1,4'-bipiperidine.

  • Selective Reduction: Cool the reaction mixture to 0 °C using an ice-water bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv, 15.0 mmol) portion-wise over 15 minutes to prevent rapid temperature spikes.

  • Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12–16 hours under argon.

  • Alkaline Quench: Cool the flask to 0 °C and carefully quench the reaction by the dropwise addition of 1N aqueous NaOH (30 mL).

  • pH Adjustment (Critical): Add 5N NaOH until the aqueous layer reaches pH > 12 (verify with pH paper) to ensure the bipiperidine product is fully deprotonated.

  • Extraction & Washing: Transfer to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 30 mL). Wash the combined organic layers with saturated aqueous NaCl (brine, 30 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel chromatography (Eluent: DCM/MeOH/NH₄OH 90:9:1) to yield the target compound.

Sources

Technical Support Center: Optimizing Extraction and Minimizing Impurities in 1'-Cyclohexyl-1,4'-bipiperidine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Because both the starting material and the target product share the highly basic bipiperidine core, traditional acid-base liquid-liquid extraction (LLE) often fails to separate them. As a Senior Application Scientist, I have designed this guide to provide a field-validated, mechanistic approach to isolating your target compound with >99% purity.

Section 1: Troubleshooting FAQs
  • The Mechanistic Solution: Utilize a Derivatization Purification Technique (DPT) . By treating the crude mixture with a slight molar excess of acetic anhydride before extraction, you selectively acetylate the unreacted secondary amine, converting it into a neutral amide. The tertiary amine product lacks a replaceable proton and cannot react with the anhydride. During the subsequent acidic wash, only the tertiary amine is protonated and extracted into the aqueous phase, while the neutral amide remains trapped in the organic waste layer .

Q2: During the liquid-liquid extraction, I am getting a thick, unbreakable emulsion. Why does this happen and how do I resolve it? A2: Emulsions occur because protonated bipiperidine derivatives possess surfactant-like properties. The highly polar, charged bipiperidinium core strongly interacts with water, while the lipophilic cyclohexyl ring interacts with the organic solvent, creating a stable interface.

  • The Mechanistic Solution:

    • Increase Ionic Strength: Use saturated brine (NaCl) instead of pure water during the aqueous washes. This decreases the solubility of the organic solvent in the aqueous phase ("salting out").

    • Physical Disruption: If a stable emulsion forms, filter the entire biphasic mixture through a pad of Celite. This removes microscopic insoluble particulates (often palladium or salts from earlier steps) that stabilize the emulsion interface.

Q3: What are the exact pH thresholds required for the acid-base extraction? A3: To ensure complete partitioning, the pH must be adjusted at least 2 units away from the molecule's pKa.

  • For Aqueous Partitioning (Acidification): Drop the pH to 2.0 - 3.0 using 1M HCl. This ensures both nitrogen atoms in the bipiperidine core are fully protonated, forming a highly water-soluble dichloride salt.

  • For Organic Extraction (Basification): Raise the pH to >12.0 using 2M NaOH. This guarantees complete deprotonation back to the lipophilic free base, allowing it to partition cleanly into Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

Section 2: Quantitative Data: Partitioning & pH Parameters
Process StepTarget pHPrimary Species StateTarget Phase PartitionImpurity Phase Partition
Derivatization NeutralFree Base / AmideOrganic (DCM)Organic (DCM)
Acidic Wash 2.0 - 3.0Bipiperidinium DichlorideAqueousOrganic (Amides/Neutrals)
Basification > 12.0Free BaseOrganic (DCM/EtOAc)N/A (Already removed)
Section 3: Self-Validating Extraction Protocol

Do not proceed to the next step without confirming the validation checkpoint. This ensures your target molecule is tracked accurately throughout the phase changes.

Step 1: Chemical Scavenging (Derivatization)

  • Action: Dissolve the crude reaction mixture in DCM. Add 1.5 equivalents of acetic anhydride (relative to the estimated unreacted 1,4'-bipiperidine). Stir at room temperature for 30 minutes.

  • Causality: The anhydride selectively attacks the sterically accessible secondary nitrogen of 1,4'-bipiperidine, forming an N-acetyl amide. This eliminates its basicity, preventing it from forming a water-soluble salt in the next step.

  • Validation Checkpoint: Perform TLC (Eluent: 10% MeOH/DCM). The secondary amine spot (which stains heavily with ninhydrin) should disappear, replaced by a higher Rf​ amide spot.

Step 2: Acidic Partitioning

  • Action: Add an equal volume of 1M HCl to the DCM solution. Stir vigorously for 10 minutes. Separate the phases. Retain the aqueous phase. Wash the organic phase with one additional volume of 0.5M HCl and combine the aqueous layers.

  • Causality: The tertiary amine (1'-cyclohexyl-1,4'-bipiperidine) protonates and moves to the aqueous phase. The N-acetylated impurities and unreacted neutral organics (cyclohexanone) remain in the DCM.

  • Validation Checkpoint: Spot both phases on a TLC plate. Stain with Dragendorff’s reagent. The aqueous phase should show a strong positive (orange) spot, confirming the presence of the tertiary alkaloid. Discard the DCM phase.

Step 3: Basification and Recovery

  • Action: Cool the combined aqueous layers in an ice bath (neutralization is highly exothermic). Slowly add 2M NaOH dropwise until the pH reaches >12 (verify strictly with pH paper).

  • Causality: The bipiperidinium salt is deprotonated back to its free base form, causing its aqueous solubility to plummet.

  • Validation Checkpoint: The clear aqueous solution will become visibly cloudy or milky as the lipophilic free base "oils out" or precipitates.

Step 4: Final Extraction

  • Action: Extract the basified aqueous layer three times with fresh DCM or EtOAc. Combine the organic layers, wash with saturated brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Causality: The lipophilic free base partitions into the organic solvent. Brine removes residual water, and Na₂SO₄ ensures complete drying prior to concentration, preventing hydrolysis or degradation.

  • Validation Checkpoint: Weigh the final concentrated oil/solid. Run a final LC-MS or GC-MS to confirm the absence of the M+ (unreacted 1,4'-bipiperidine) peak and the presence of the pure target mass.

Section 4: Extraction Workflow Diagram

ExtractionWorkflow ReactionMixture Crude Reaction Mixture (Target + Sec. Amine + Neutrals) Derivatization Acetic Anhydride Treatment (Scavenges Sec. Amine) ReactionMixture->Derivatization Acidify Acidification (pH 2-3) HCl / Water Derivatization->Acidify PhaseSep1 Phase Separation Acidify->PhaseSep1 OrganicWaste Organic Phase (Amides & Neutrals -> Discard) PhaseSep1->OrganicWaste Organic Phase Basify Basification (pH >12) NaOH PhaseSep1->Basify Aqueous Phase LLE Liquid-Liquid Extraction (DCM or EtOAc) Basify->LLE Purified Purified 1'-cyclohexyl- 1,4'-bipiperidine LLE->Purified Organic Phase

Workflow for the purification of 1'-cyclohexyl-1,4'-bipiperidine via derivatization and LLE.

References
  • Separation of Secondary and Tertiary Amines (Chemistry Data Sheet) - Biotage. URL:[Link][1]

  • Process for reducing primary and secondary amine in a tertiary amine - Google Patents (EP0413259A2). URL:[2]

Sources

Technical Support Center: Optimizing Mobile Phase for 1'-Cyclohexyl-1,4'-bipiperidine Liquid Chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic analysis of 1'-cyclohexyl-1,4'-bipiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing liquid chromatography methods for this and structurally similar basic compounds. Here, we move beyond generic advice to offer a scientifically grounded, troubleshooting-oriented approach to method development.

Introduction: The Challenge of Analyzing Basic Compounds

1'-cyclohexyl-1,4'-bipiperidine, a diamine, presents a common challenge in reversed-phase liquid chromatography (RPLC). The two basic nitrogen atoms in its structure are prone to protonation, leading to strong interactions with residual silanol groups on the surface of silica-based stationary phases. These secondary interactions are a primary cause of poor peak shape, including significant tailing, which can compromise resolution, sensitivity, and the accuracy of quantification.[1][2]

This guide provides a systematic approach to mobile phase optimization to mitigate these issues and achieve robust and reproducible separations.

Frequently Asked Questions (FAQs)

Q1: My 1'-cyclohexyl-1,4'-bipiperidine peak is exhibiting severe tailing. What is the most likely cause and how can I fix it?

A1: Peak tailing for basic compounds like 1'-cyclohexyl-1,4'-bipiperidine in RPLC is most often caused by secondary interactions between the protonated analyte and ionized residual silanol groups (Si-O⁻) on the silica stationary phase.[1][2] To address this, you need to control the ionization of both the analyte and the silanols.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: This is the most critical parameter.

    • Low pH Approach (pH 2-4): At a low pH, the residual silanols are protonated (Si-OH) and thus less likely to interact with the positively charged analyte.[1][3] This is often the most effective strategy for improving the peak shape of basic compounds. A good starting point is a mobile phase containing 0.1% formic acid or phosphoric acid.[4]

    • High pH Approach (pH > 8): At a high pH, the basic analyte will be in its neutral, unprotonated form, reducing its interaction with any ionized silanols. However, this approach requires a pH-stable column, as traditional silica-based columns can dissolve at high pH.[3]

  • Use a Modern, High-Purity, End-Capped Column: Modern stationary phases are designed with fewer accessible silanol groups, significantly reducing the potential for these unwanted interactions. Look for columns described as "base-deactivated" or "high-purity silica."[5]

  • Incorporate a Competing Base: Adding a small concentration of a competing base, like triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites, reducing their availability to interact with your analyte.[2] However, be aware that TEA can suppress ionization in mass spectrometry detection.

Q2: How do I choose the optimal mobile phase pH for my analysis? I don't know the exact pKa of 1'-cyclohexyl-1,4'-bipiperidine.

A2: While an experimentally determined pKa is ideal, we can make an educated estimation and develop a strategy to find the optimal pH. Piperidine and its simple alkyl derivatives typically have pKa values in the range of 8.0-11.0 for the protonated amine. Since 1'-cyclohexyl-1,4'-bipiperidine has two such nitrogens, it will have two pKa values, likely within this range.

The key principle is to work at a pH that is at least 2 pH units away from the analyte's pKa to ensure a single, stable ionization state and thus reproducible retention times.[6]

Systematic Approach to pH Scouting:

  • Start at Low pH: Begin with a mobile phase at a pH of approximately 2.5-3.0, using an acidic modifier like 0.1% formic acid or phosphoric acid. At this pH, your basic analyte will be fully protonated (doubly charged), and the column's silanol groups will be largely unionized, minimizing peak tailing.[1][3]

  • Explore Intermediate pH (if necessary): If the retention at low pH is insufficient, you can cautiously increase the pH. However, be mindful that as you approach the pKa of your analyte, retention time can become very sensitive to small changes in pH, leading to a non-robust method.[6]

  • Consider High pH (with the right column): If you have a hybrid or other high-pH stable column, you can explore a mobile phase pH of 10 or higher. This will neutralize the analyte, increasing its retention.

The following diagram illustrates a decision-making workflow for pH selection:

pH_Selection_Workflow Workflow for Mobile Phase pH Selection start Start: Analyze 1'-cyclohexyl-1,4'-bipiperidine low_ph Try Low pH (2.5-3.0) (e.g., 0.1% Formic Acid) start->low_ph peak_shape Is peak shape acceptable (Tailing factor < 1.5)? low_ph->peak_shape retention Is retention time adequate (k' between 2 and 10)? peak_shape->retention Yes high_ph_column Do you have a high-pH stable column? peak_shape->high_ph_column No adjust_organic Adjust organic modifier (Acetonitrile or Methanol) to optimize retention retention->adjust_organic No end Method Optimized retention->end Yes adjust_organic->end high_ph Try High pH (>10) (e.g., Ammonium Hydroxide) high_ph_column->high_ph Yes consider_column Consider a different stationary phase high_ph_column->consider_column No high_ph->peak_shape consider_column->end

Caption: A decision workflow for selecting the optimal mobile phase pH.

Q3: Should I use acetonitrile or methanol as the organic modifier?

A3: Both acetonitrile and methanol are common organic modifiers in RPLC, and the choice can influence selectivity.

  • Acetonitrile: Generally has a lower viscosity, leading to lower backpressure. It is also a weaker solvent than methanol in many RPLC applications, meaning you may need a higher percentage to achieve the same retention time.

  • Methanol: Is a protic solvent and can engage in hydrogen bonding interactions, which can be beneficial for the peak shape of some basic compounds. It is also generally less expensive.

Recommendation: Start with acetonitrile as it often provides sharper peaks and lower backpressure. If you are struggling with selectivity (i.e., co-eluting impurities), trying methanol is a valuable next step as it will alter the selectivity of the separation.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Severe Peak Tailing - Secondary interactions with silanols.[1] - Mobile phase pH is close to analyte pKa. - Column contamination or degradation.- Adjust mobile phase pH: Lower the pH to 2.5-3.0 with 0.1% formic or phosphoric acid.[1] - Use a base-deactivated column: Employ a modern, high-purity silica column.[5] - Flush the column: Wash with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.[1]
Poor Retention (Analyte elutes too early) - Mobile phase is too "strong" (too much organic modifier). - Analyte is fully ionized and highly polar at the current mobile phase pH.- Decrease the percentage of organic modifier: A 10% decrease can increase the retention factor by 2-3 times. - Increase mobile phase pH (with caution and a suitable column): This will neutralize the basic analyte, making it less polar and more retained.
Inconsistent Retention Times - Mobile phase pH is not adequately buffered or is close to the analyte's pKa.[6] - Inconsistent mobile phase preparation. - Temperature fluctuations.- Use a buffer: Ensure the mobile phase pH is buffered and is at least 2 pH units away from the analyte's pKa.[6] - Precise mobile phase preparation: Always measure the pH of the aqueous portion before mixing with the organic modifier.[3] - Use a column oven: Maintain a constant column temperature.
Split Peaks - Column void or partially blocked frit.[1] - Sample solvent is much stronger than the mobile phase.- Reverse flush the column: Disconnect from the detector and flush with a strong solvent. If this doesn't work, the column may be damaged.[1] - Dissolve the sample in the mobile phase: Or in a solvent that is weaker than the mobile phase.

Experimental Protocols

Protocol 1: Preparation of an Acidic Mobile Phase (0.1% Formic Acid in Water/Acetonitrile)

Objective: To prepare a mobile phase at a low pH to suppress silanol ionization and ensure complete protonation of 1'-cyclohexyl-1,4'-bipiperidine.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid (high purity, ~99%)

  • 0.2 µm membrane filter

Procedure:

  • Aqueous Component (A): To 999 mL of HPLC-grade water, add 1 mL of formic acid.

  • pH Measurement (Optional but Recommended): Measure the pH of the aqueous solution. It should be approximately 2.7.

  • Degassing: Degas the aqueous component using sonication or vacuum filtration.

  • Organic Component (B): Use HPLC-grade acetonitrile.

  • Mobile Phase Composition: The final mobile phase composition will be determined by your HPLC system's gradient proportioning valve. A good starting gradient for method development would be 5-95% B over 20 minutes.

Protocol 2: Systematic Approach to Mobile Phase Optimization

Objective: To systematically determine the optimal mobile phase composition for the analysis of 1'-cyclohexyl-1,4'-bipiperidine.

optimization_workflow Systematic Mobile Phase Optimization Workflow start Start: Initial Conditions initial_cond Column: C18, 5 µm, 4.6x150 mm Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: Acetonitrile Gradient: 5-95% B in 20 min Flow Rate: 1.0 mL/min Detection: UV at 210 nm start->initial_cond run1 Perform initial run initial_cond->run1 eval1 Evaluate Peak Shape and Retention run1->eval1 tailing Is there significant tailing? eval1->tailing change_column Switch to a base-deactivated or different selectivity column (e.g., Phenyl-Hexyl) tailing->change_column Yes retention_ok Is retention optimal (k' 2-10)? tailing->retention_ok No change_column->run1 adjust_gradient Adjust gradient slope and/or initial/final %B retention_ok->adjust_gradient No selectivity_ok Is selectivity adequate (all peaks resolved)? retention_ok->selectivity_ok Yes adjust_gradient->run1 change_organic Change organic modifier (e.g., to Methanol) selectivity_ok->change_organic No final_method Final Optimized Method selectivity_ok->final_method Yes change_organic->run1

Caption: A workflow for the systematic optimization of the mobile phase.

References

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Napte, B. (2023, October 30). pH, pKa, and Retention. Pharma Growth Hub. Retrieved from [Link]

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]

  • Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography. Retrieved from [Link]

  • LCGC International. (2026, April 8). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • LCGC International. (2025, November 27). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

  • Mastelf Technologies. (2024, December 11). Understanding the Stationary Phase in HPLC: A Friend's Guide. Retrieved from [Link]

  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 22). Essential HPLC Components Explained. Retrieved from [Link]

  • Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Piperidine, 1-cyclohexyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (2018, October 17). For HPLC, what different mobile phases are best to start with for methods development? Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • MICROSOLV. (2026, February 15). Improving Separation of Peaks in RP HPLC. Retrieved from [Link]

Sources

Technical Support Center: Preventing Oxidative Degradation of 1'-cyclohexyl-1,4'-bipiperidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with the instability of complex tertiary amines. Here, we address the mechanistic causes of oxidative degradation in 1'-cyclohexyl-1,4'-bipiperidine and provide field-proven, self-validating protocols to ensure long-term structural integrity during storage.

Part 1: Diagnostic FAQs (Mechanisms & Causality)

Q1: Why is 1'-cyclohexyl-1,4'-bipiperidine so prone to oxidation during routine storage? A1: The vulnerability lies in its chemical architecture. 1'-cyclohexyl-1,4'-bipiperidine is a complex tertiary amine. Tertiary amines are highly susceptible to oxidative degradation initiated by electron or hydrogen abstraction[1]. The presence of atmospheric oxygen, combined with trace transition metals or UV light, triggers the formation of a highly reactive amine radical[2]. Because the bipiperidine rings contain multiple alpha-carbons, the radical quickly converts into an iminium ion. This intermediate subsequently hydrolyzes into dealkylated secondary amines and cyclic ketones. Alternatively, direct oxygenation of the nitrogen lone pair leads to N-oxide formation[1][3].

Pathway A 1'-cyclohexyl-1,4'-bipiperidine (Tertiary Amine) B Electron/Hydrogen Abstraction (Catalyzed by O2, Metals, Light) A->B C Amine Radical Intermediate B->C D N-Oxidation Pathway C->D E Alpha-Carbon Oxidation (Iminium Ion Formation) C->E F N-Oxide Derivatives D->F G Dealkylation Products (Secondary Amines + Ketones) E->G

Caption: Oxidative degradation pathways of 1'-cyclohexyl-1,4'-bipiperidine.

Q2: I noticed my stored batches turning slightly yellow. What are the specific degradation products, and how do I detect them? A2: Yellowing or browning is a classic macroscopic indicator of amine oxidation. The primary degradation products for a tertiary bipiperidine include N-oxides and dealkylation products (cleavage of the C-N bonds)[2][3]. To accurately identify these, you must use a stability-indicating HPLC-MS assay. N-oxides will typically show a mass shift of +16 Da (M+16) in positive ESI mode, while dealkylation products will show specific mass losses corresponding to the cleaved cyclohexyl or piperidine fragments[3].

Q3: How do trace impurities in my solvents accelerate this process, and how do I stop it? A3: Trace transition metal ions (such as Fe²⁺ or Cu²⁺) act as potent catalysts for oxidative degradation. They participate in Fenton-like redox cycling, converting dissolved molecular oxygen or trace peroxides in solvents into highly reactive hydroxyl or hydroperoxyl radicals[4]. These radicals abstract hydrogen from the alpha-carbons of the bipiperidine ring, exponentially increasing the degradation rate even at low temperatures. To halt this causality loop, you must introduce a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester the metal ions, rendering them catalytically inactive[3].

Part 2: Quantitative Stability Data

The following table summarizes the impact of various storage conditions and excipient additions on the degradation rate of bipiperidine derivatives over a 6-month period.

Storage ContainerAtmosphereAdditives (Radical Scavengers / Chelators)TemperatureDegradation at 6 Months (%)
Clear GlassAmbient AirNone25°C> 15.0%
Amber GlassAmbient AirNone25°C8.5%
Amber GlassArgon GasNone4°C2.1%
Amber GlassArgon Gas0.1% BHT + 0.05% EDTA4°C0.4%
Amber GlassArgon Gas0.1% BHT + 0.05% EDTA-20°C< 0.1% (Undetectable)

Part 3: Self-Validating Experimental Protocols

Protocol 1: Optimized Long-Term Storage Preparation

To ensure absolute integrity of 1'-cyclohexyl-1,4'-bipiperidine, follow this self-validating workflow. The inclusion of a "Time Zero" baseline and a parallel control ensures any future degradation can be accurately quantified and attributed to specific storage failures rather than analytical drift.

Step 1: Solvent Purification & Preparation Use only HPLC-grade, peroxide-free solvents. If storing in solution, pre-chill the solvent to 4°C to reduce the solubility kinetics of atmospheric oxygen.

Step 2: Chelation and Radical Scavenging (Causality Control) Add 0.1% (w/v) Butylated hydroxytoluene (BHT) and 0.05% (w/v) EDTA to the solution[2][3]. Causality: BHT acts as a sterically hindered phenol that donates a hydrogen atom to quench peroxy radicals before they attack the amine. EDTA sequesters trace metals to prevent Fenton-driven radical initiation.

Step 3: Inert Gas Purging Purge the vial with Argon gas for 60 seconds. Causality: Argon is heavier than air and nitrogen; it blankets the solution from the bottom up, effectively displacing atmospheric oxygen which is the primary driver of N-oxidation[2].

Step 4: Aliquoting and Sealing Transfer the solution into amber glass vials to prevent photo-oxidative degradation triggered by UV/ambient light[2]. Seal tightly with PTFE-lined caps to prevent oxygen ingress. Store immediately at -20°C.

Step 5: Baseline Validation (Self-Validating Step) Immediately take a 10 µL aliquot of the prepared batch (Time Zero) and run it through HPLC-UV (254 nm). Store the chromatogram. Prepare a "Control Vial" (no BHT/EDTA, ambient air) and store it alongside your protected batch. At month 3, run both vials. The control vial validates that the storage stress exists, while the protected vial validates the efficacy of your protocol.

Workflow S1 1. Solvent Purification S2 2. Excipient Addition (BHT + EDTA) S1->S2 S3 3. Argon Gas Purging S2->S3 S4 4. Amber Vial Sealing S3->S4 S5 5. -20°C Cold Storage S4->S5

Caption: Step-by-step workflow for long-term storage of bipiperidine compounds.

Protocol 2: Forced Degradation Study (Oxidative Stress)

To validate that your HPLC-MS method can actually detect the degradation products of 1'-cyclohexyl-1,4'-bipiperidine, you must artificially induce oxidation[3].

  • Preparation: Prepare a 1 mg/mL stock solution of the compound in a compatible solvent (e.g., Acetonitrile/Water)[3].

  • Stress Induction: Add 3% Hydrogen Peroxide (H₂O₂) (v/v) to the test sample. Prepare a parallel control sample with pure solvent instead of H₂O₂.

  • Incubation: Incubate both the stressed sample and the control sample at 40°C for 24 hours.

  • Quenching: Quench the oxidative reaction by adding a reducing agent like sodium bisulfite to prevent damage to the HPLC column[3].

  • Analysis: Analyze both samples via HPLC-MS. Confirm baseline resolution between the parent compound peak and the newly formed N-oxide (+16 Da) and dealkylation peaks.

References

  • Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. ACS Omega.[Link]

  • Relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy | Oxford Academic.[Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 1'-Cyclohexyl-1,4'-bipiperidine Substitution

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with highly congested secondary amines.

Mechanistic Insights: The Steric Barrier

The 1'-cyclohexyl-1,4'-bipiperidine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of GPCR and sigma receptor ligands[1]. However, functionalizing the N1 secondary amine presents a massive thermodynamic and kinetic challenge. The adjacent 4'-piperidyl group, coupled with the bulky 1'-cyclohexyl moiety, creates a dense steric shield around the nucleophilic nitrogen.

When attempting standard SN2 alkylation, the required 180° backside attack trajectory is physically blocked by these rings. Forcing these reactions with elevated temperatures and strong bases typically results in Hofmann-like elimination of the alkyl halide rather than the desired C-N bond formation[2]. To overcome this, chemists must bypass the SN2 transition state entirely by utilizing planar intermediates (reductive amination) or transition-metal catalysis (Buchwald-Hartwig cross-coupling).

Reaction Workflow & Decision Matrix

G A 1'-cyclohexyl-1,4'-bipiperidine Substitution Strategy B Aliphatic Substitution? A->B C Aromatic Substitution? A->C D Direct S_N2 Alkylation (NOT RECOMMENDED) B->D High Steric Strain Leads to Elimination E Reductive Amination (RECOMMENDED) B->E Planar Iminium Reduces Strain F Buchwald-Hartwig (RuPhos Ligand) C->F Promotes Reductive Elimination G Buchwald-Hartwig (BrettPhos Ligand) C->G Fails for Bulky Secondary Amines

Figure 1: Decision matrix for substitution reactions of sterically hindered secondary amines.

Troubleshooting Guide & FAQs

Q: Why is my direct N-alkylation with alkyl iodides yielding mostly alkene byproducts? A: You are observing E2 elimination. The extreme steric hindrance of the bipiperidine nitrogen drastically reduces its nucleophilicity while its basicity remains relatively intact. When the SN2 pathway is sterically blocked, the amine acts as a base, deprotonating the alkyl halide to form an alkene[2]. Solution: Switch to reductive amination to bypass the SN2 trajectory.

Q: I am trying a Buchwald-Hartwig amination using BrettPhos, but I am getting <5% conversion. What is wrong? A: BrettPhos is structurally optimized for primary amines. For bulky secondary amines like 1'-cyclohexyl-1,4'-bipiperidine, the rate-limiting step shifts from oxidative addition to reductive elimination[3]. RuPhos is the superior ligand here; its specific electronic structure and steric profile lower the activation energy barrier for the reductive elimination of highly congested secondary amines from the palladium center[3].

Q: My reductive amination with NaBH(OAc)₃ and a ketone is stalling at the iminium intermediate. How can I push it to completion? A: Standard borohydride reducing agents often fail to reduce highly hindered iminium ions due to their own steric bulk. You need a more robust Lewis acid/hydride donor system. The InCl₃/Et₃SiH system is highly recommended. InCl₃ acts as a Lewis acid to activate the iminium carbon, while Et₃SiH provides a potent, unhindered hydride source[4].

Validated Experimental Protocols

Protocol A: Lewis Acid-Promoted Reductive Amination (InCl₃/Et₃SiH)

Causality: This protocol bypasses the SN2 transition state by forming an sp²-hybridized, planar iminium intermediate, significantly reducing steric strain before hydride attack[4].

  • Preparation: In an oven-dried Schlenk flask under N₂, dissolve 1'-cyclohexyl-1,4'-bipiperidine (1.0 equiv) and the target aldehyde/ketone (1.2 equiv) in anhydrous MeOH (0.2 M).

  • Catalyst Addition: Add InCl₃ (0.3 equiv) to the mixture. Note: InCl₃ acts as a Lewis acid to enhance the electrophilicity of the transient iminium ion, which is critical for bulky substrates.

  • Reduction: Dropwise add Et₃SiH (2.0 equiv) at room temperature.

  • Reaction: Stir at room temperature for 12-24 hours. Monitor the consumption of the iminium intermediate via LC-MS to validate reaction progress.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash chromatography using a DCM:MeOH:NH₄OH gradient.

Protocol B: Buchwald-Hartwig N-Arylation for Bulky Secondary Amines

Causality: Utilizes RuPhos to facilitate the thermodynamically difficult reductive elimination step of the bulky bipiperidine complex from the Pd center[3][5].

  • Preparation: In a nitrogen-filled glovebox, charge a vial with 1'-cyclohexyl-1,4'-bipiperidine (1.2 equiv), aryl halide (1.0 equiv), Pd₂(dba)₃ (2 mol%), RuPhos (8 mol%), and NaOtBu (1.5 equiv).

  • Solvent: Add anhydrous, degassed toluene (0.1 M) and seal the vial with a PTFE-lined cap.

  • Heating: Heat the reaction mixture at 100 °C for 16 hours. Note: Elevated temperature is strictly required to overcome the activation barrier of the highly congested intermediate.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to validate the removal of Pd black and inorganic salts.

  • Purification: Concentrate the filtrate and purify via reverse-phase HPLC or silica gel chromatography.

Quantitative Data: Method Comparison

The following table summarizes the expected outcomes and mechanistic rationales for various substitution strategies applied to the 1'-cyclohexyl-1,4'-bipiperidine core.

Reaction TypeReagents / CatalystPrimary ChallengeExpected YieldCausality / Mechanism
Direct Alkylation R-X, K₂CO₃, MeCNE2 Elimination< 10%Bulky groups block 180° SN2 trajectory, favoring deprotonation[2].
Reductive Amination R-CHO, InCl₃, Et₃SiHIminium reduction75-95%Planar sp² intermediate relieves steric strain prior to hydride attack[4].
N-Arylation (RuPhos) Ar-X, Pd₂(dba)₃, RuPhosReductive elimination80-90%RuPhos accelerates reductive elimination for secondary amines[3].
N-Arylation (BrettPhos) Ar-X, Pd₂(dba)₃, BrettPhosOxidative addition< 5%BrettPhos binding pocket is too small to accommodate bulky sec-amines[3].

References[2] Heck, M., et al. "Steric Hindrance Underestimated: It is a Long, Long Way to Tri-tert-alkylamines." The Journal of Organic Chemistry, American Chemical Society. URL:https://doi.org/10.1021/acs.joc.8b00496[1] "(1,4'-Bipiperidine)-4'-carboxamide Overview." Benchchem. URL:https://www.benchchem.com[4] Shen, Z., et al. "Secondary Amine Formation from Reductive Amination of Carbonyl Compounds Promoted by Lewis Acid Using the InCl3/Et3SiH System." Organic Letters, American Chemical Society. URL:https://doi.org/10.1021/ol901340p[5] "Buchwald-Hartwig Amination." Chemistry LibreTexts. URL:https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Transition_Metal_Catalyzed_Cross-Coupling_Reactions/Buchwald-Hartwig_Amination[3] Li, Y., et al. "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure." ACS Omega, American Chemical Society. URL:https://doi.org/10.1021/acsomega.0c02509

Sources

Technical Support Center: Resolving Co-Elution in 1'-Cyclohexyl-1,4'-bipiperidine GC-MS Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Analytical Troubleshooting Guide. This resource is engineered for researchers, analytical chemists, and drug development professionals dealing with the chromatographic challenges of bulky, basic amines.

Understanding the Analyte and the Co-Elution Challenge

1'-Cyclohexyl-1,4'-bipiperidine is a sterically hindered, strongly basic diamine. In Gas Chromatography-Mass Spectrometry (GC-MS), basic amines are notorious for exhibiting non-ideal chromatographic behavior. The primary mechanism driving this is the secondary interaction (hydrogen bonding) between the basic nitrogen atoms of the bipiperidine core and active, un-endcapped silanol groups (-SiOH) present in the glass inlet liner or the fused-silica column .

This interaction causes severe peak tailing , which artificially broadens the peak base. When the peak broadens, it frequently overlaps with structurally similar synthetic precursors or matrix components, resulting in co-elution . Resolving this requires a multi-tiered approach: hardware passivation, thermodynamic optimization (temperature programming), and mathematical deconvolution.

Diagnostic Workflow

Before altering your method, you must confirm whether you are dealing with true isomer co-elution or artifactual co-elution caused by peak tailing and column degradation.

GCMS_Diagnostic_Workflow Start Suspected Co-elution of 1'-cyclohexyl-1,4'-bipiperidine PeakShape 1. Analyze Peak Shape (Tailing, Shoulders, Asymmetry?) Start->PeakShape SpectralPurity 2. Check Spectral Purity (Compare spectra across peak) PeakShape->SpectralPurity Decision1 Are mass spectra identical across the entire peak? SpectralPurity->Decision1 ActionHardware Hardware Optimization: Use Ultra-Inert liner, trim column Decision1->ActionHardware Yes (Tailing/Overload) ActionMethod Method Optimization: Lower initial temp, slow ramp rate Decision1->ActionMethod No (True Isomer) Success Baseline Resolution or Spectral Separation Achieved ActionHardware->Success ActionAMDIS Software Resolution: Deconvolution via AMDIS & EIC ActionMethod->ActionAMDIS If physical resolution fails ActionAMDIS->Success

Caption: Diagnostic workflow for identifying and resolving GC-MS co-elution of basic amines.

Step-by-Step Troubleshooting Protocols

Protocol A: Hardware & Stationary Phase Passivation (Addressing Peak Tailing)

Causality: If your spectra are identical across the broad peak, the "co-elution" is actually severe tailing masking the baseline. Basic compounds interact with active sites. By passivating the flow path, you restore Gaussian peak shapes, naturally resolving adjacent peaks . Validation: Run a pure solvent blank immediately after your sample. If you see a "ghost peak" at the target retention time, the analyte is adsorbing to the column and bleeding off slowly, confirming active site interaction. Steps:

  • Replace the Inlet Liner: Swap standard liners for base-deactivated or Ultra-Inert (UI) liners. The chemical deactivation "caps" the polar silanol groups.

  • Trim the Column: Remove the first 15–20 cm of the analytical column. Non-volatile matrix components accumulate here, acting as a secondary, highly active stationary phase that traps the bipiperidine.

  • Select an Appropriate Phase: Ensure you are using a low-bleed, inert column designed for basic drugs (e.g., 5% phenyl-methylpolysiloxane UI or a mid-polar phase like DB-17ms if selectivity needs shifting).

Protocol B: Chromatographic Resolution Optimization (Thermodynamic Control)

Causality: If spectral purity analysis reveals changing ion ratios across the peak, multiple compounds are co-eluting. To resolve them physically, you must increase selectivity ( α ) by altering how long the analytes partition in the stationary phase . Validation: Calculate the Resolution ( Rs​ ) using the equation Rs​=1.18×Wh1​+Wh2​tR2​−tR1​​ . A calculated value of ≥1.5 validates that baseline physical separation has been successfully achieved. Steps:

  • Lower Initial Temperature: Drop the initial oven temperature by 10–20 °C below your standard method. This focuses the analyte band at the head of the column, preventing early-eluting band broadening.

  • Decrease the Ramp Rate: Reduce the temperature ramp rate strictly through the specific elution zone of 1'-cyclohexyl-1,4'-bipiperidine (e.g., from 15 °C/min to 3–5 °C/min). Slower rates allow compounds with nearly identical boiling points to separate based on minute polarity differences.

  • Adjust Carrier Gas Velocity: Ensure Helium carrier gas is operating at its optimal linear velocity (approx. 30–40 cm/sec) to minimize the Height Equivalent to a Theoretical Plate (HETP).

Protocol C: Mass Spectral Deconvolution (Mathematical Separation)

Causality: When isomers or matrix interferences perfectly co-elute (identical retention times), physical separation fails. You must rely on the mass spectrometer's ability to differentiate fragmentation patterns using software like the Automated Mass Spectral Deconvolution and Identification System (AMDIS) . Validation: Check the Peak Purity score in AMDIS. A consistent ion ratio across the reconstructed Extracted Ion Chromatogram (EIC) apex validates that the extracted spectrum is free from the co-eluting interference. Steps:

  • Optimize Scan Rate: Ensure your Full Scan acquisition rate captures at least 10–15 data points across the peak. Too few points prevent the algorithm from accurately determining the peak apex.

  • Extract Unique Ions (EIC): Identify unique fragment ions for 1'-cyclohexyl-1,4'-bipiperidine (e.g., specific bipiperidine cleavage fragments) and the co-eluting impurity.

  • Deconvolute: Run the .D data file through AMDIS. The software analyzes the rate of change of individual ion abundances. Ions that peak at the exact same millisecond are grouped into a "purified" spectrum, mathematically separating the co-eluting compounds.

Frequently Asked Questions (FAQs)

Q: My chromatogram shows a perfectly symmetrical peak, but my library match score is unusually low. Is this co-elution? A: Yes. Perfect co-elution of two compounds with different fragmentation patterns yields a "mixed" mass spectrum. Because the library search algorithm compares your mixed spectrum against pure reference spectra, the match score drops significantly. Confirm this by checking peak purity (comparing spectra at the leading edge, apex, and tailing edge) .

Q: Can I use Selected Ion Monitoring (SIM) mode to resolve co-eluting isomers? A: SIM drastically improves sensitivity but does not inherently resolve isomers if they share the same fragmentation pathway. If the co-eluting compound is a structurally distinct impurity, you can use SIM to monitor uniquely distinguishing ions for 1'-cyclohexyl-1,4'-bipiperidine, effectively ignoring the interference.

Q: Should I derivatize my sample to improve separation? A: 1'-Cyclohexyl-1,4'-bipiperidine is a tertiary amine system and lacks a replaceable proton for standard acylation or silylation. However, if your co-eluting impurity is a synthetic precursor containing a secondary amine (e.g., an unsubstituted piperidine intermediate), derivatizing the mixture with reagents like BSTFA or TFAA will selectively alter the impurity's volatility and retention time, cleanly pulling it away from your target analyte.

Quantitative Data Presentation

The following table illustrates the expected impact of systematic method adjustments on the chromatographic resolution ( Rs​ ) of 1'-cyclohexyl-1,4'-bipiperidine from a closely eluting synthetic impurity.

Parameter AdjustmentRetention Time ( tR​ )Peak Asymmetry ( As​ )Resolution ( Rs​ )Diagnostic Outcome
Baseline Method (Standard Liner, 15 °C/min)12.4 min2.8 (Severe Tailing)0.8Complete Co-elution; mixed mass spectra.
Hardware Fix (Ultra-Inert Liner + Trim)12.4 min1.1 (Symmetrical)1.3Partial Resolution; tailing eliminated.
Thermodynamic Fix (Ramp reduced to 5 °C/min)16.8 min1.2 (Symmetrical)1.8Baseline Resolution ; distinct peaks.
Software Fix (AMDIS Deconvolution applied)12.4 minN/A (Mathematical)>2.0 (Spectral)Spectral Resolution ; pure spectra extracted.

Note: Baseline resolution is defined as Rs​≥1.5 . Peak asymmetry ( As​ ) ideally approaches 1.0.

References

  • Agilent Technologies. "Why it matters and how to get good peak shape." Agilent Chromatography Support. Available at:[Link]

  • Element Lab Solutions. "Peak Tailing in HPLC & GC." Element Lab Solutions Technical Guides. Available at:[Link]

  • LCGC International. "The Secrets of Successful Temperature Programming." Chromatography Online. Available at:[Link]

  • Zhang et al. "Study of automated mass spectral deconvolution and identification system (AMDIS) in pesticide residue analysis." PubMed (NIH). Available at: [Link]

Validation & Comparative

The Strategic Advantage of the 1'-Cyclohexyl-1,4'-bipiperidine Scaffold in Modern Drug Design: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to a Privileged Scaffold in CNS and Beyond

The bipiperidine motif is a cornerstone in medicinal chemistry, a privileged scaffold that has given rise to a multitude of clinically successful drugs, particularly those targeting the central nervous system (CNS). Its conformational flexibility and the basicity of its nitrogen atoms allow for precise interactions with a variety of biological targets. Within this important class of compounds, the nature of the substituent on the 1'-nitrogen of the 1,4'-bipiperidine core plays a pivotal role in defining the pharmacological profile, influencing everything from receptor affinity and selectivity to pharmacokinetic properties.

This guide provides an in-depth comparative analysis of 1'-cyclohexyl-1,4'-bipiperidine against other bipiperidine derivatives, offering a rationale for its strategic use in drug design. We will delve into experimental data to objectively compare its performance and provide detailed protocols for key assays, empowering researchers to make informed decisions in their own drug discovery campaigns.

The 1,4'-Bipiperidine Core: A Versatile Platform

The 1,4'-bipiperidine structure offers a unique three-dimensional arrangement of atoms, presenting a basic nitrogen atom from the second piperidine ring in a defined spatial orientation. This feature is crucial for establishing key interactions, such as salt bridges, with acidic residues within the binding pockets of many G-protein coupled receptors (GPCRs) and other targets. The choice of the substituent on the 1'-nitrogen atom is a critical handle for medicinal chemists to modulate the compound's properties.

1'-Cyclohexyl-1,4'-bipiperidine: A Lipophilic and Conformationally Constrained Moiety

The introduction of a cyclohexyl group at the 1'-position imparts distinct physicochemical properties to the bipiperidine scaffold. The cyclohexyl group is a non-aromatic, lipophilic moiety that can influence a compound's ability to cross the blood-brain barrier (BBB), a critical factor for CNS-acting drugs.[1] Its three-dimensional and conformationally restricted nature, compared to a more flexible linear alkyl chain, can also lead to more specific and higher-affinity interactions with the target protein by reducing the entropic penalty upon binding.

Comparative Analysis: 1'-Cyclohexyl vs. Other Bipiperidine Derivatives

To understand the unique contribution of the 1'-cyclohexyl group, it is essential to compare its performance against other commonly employed substituents, such as aryl, benzyl, and smaller alkyl groups. The primary targets for bipiperidine derivatives have historically been aminergic GPCRs, such as dopamine and serotonin receptors, as well as the enigmatic sigma receptors.

Performance at Sigma Receptors

Sigma receptors, comprising two main subtypes (σ1 and σ2), are intracellular chaperones implicated in a wide range of cellular functions and are attractive targets for the treatment of neurological disorders and cancer.[2] The 1,4'-bipiperidine scaffold is a known pharmacophore for sigma receptor ligands.

While direct comparative data for a full series of N-substituted 1,4'-bipiperidines is limited in the public domain, we can infer trends from related structures. For instance, studies on N-cyclohexylpiperazine derivatives have shown high affinity for sigma receptors.[3] The lipophilic and bulky nature of the cyclohexyl group appears to be well-tolerated and can contribute to high affinity.

In contrast, N-aryl and N-benzyl substituents also confer high affinity for sigma receptors. The aromatic rings can engage in π-π stacking or cation-π interactions within the receptor binding site.[4] The choice between a cyclohexyl and an aromatic substituent can therefore be used to fine-tune selectivity and other properties.

Table 1: Comparative Binding Affinities (Kᵢ, nM) of Representative N-Substituted Piperidine/Piperazine Derivatives at Sigma Receptors

Compound ClassN-Substituentσ₁ Receptor Kᵢ (nM)σ₂ Receptor Kᵢ (nM)Selectivity (σ₂/σ₁)Reference
N-CyclohexylpiperazineCyclohexyl0.34--[3]
Piperidine DerivativeBenzyl0.48>3600>7500[5]
Piperidine Derivative4-Fluorobenzyl0.48>3600>7500[5]
Piperazine DerivativeBenzyl9.1347-fold selective for σ₁47[6]

Note: Data is compiled from different studies and should be interpreted with caution. A direct head-to-head comparison would be ideal.

Performance at Dopamine D₂ Receptors

The dopamine D₂ receptor is a key target for antipsychotic and anti-Parkinsonian drugs.[7] The 1,4'-bipiperidine scaffold can be found in some D₂ receptor ligands. The nature of the N-substituent is critical for achieving high affinity and the desired functional activity (agonist, antagonist, or partial agonist).

Aromatic and aralkyl substituents are common in high-affinity D₂ ligands, often participating in interactions within a hydrophobic pocket of the receptor.[8] For example, the N-benzylpiperidine motif is a versatile tool for fine-tuning efficacy and physicochemical properties in D₂ receptor modulators.[9]

The replacement of an aromatic ring with a cyclohexyl group can alter the binding mode and functional activity. The more three-dimensional shape of the cyclohexyl group may lead to different interactions compared to a flat aromatic ring. This can be exploited to modulate selectivity against other dopamine receptor subtypes or other GPCRs.

Logical Relationship of N-Substituent to Receptor Affinity

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Receptor Membranes Incubation Incubate Components in 96-well Plate Membranes->Incubation Radioligand [³H]-Radioligand Radioligand->Incubation Compounds Test Compounds (Serial Dilutions) Compounds->Incubation Filtration Rapid Filtration (Separate Bound/Unbound) Incubation->Filtration Counting Scintillation Counting (Measure Radioactivity) Filtration->Counting IC50 Determine IC₅₀ Counting->IC50 Ki Calculate Kᵢ (Cheng-Prusoff) IC50->Ki

Sources

Comparative Efficacy of 1'-Cyclohexyl-1,4'-bipiperidine in GPCR Receptor Assays

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Methodology.

Introduction: The Evolution of Histamine H3 Receptor Antagonists

The Histamine H3 receptor (H3R) is a presynaptic G protein-coupled receptor (GPCR) that functions as an autoreceptor and heteroreceptor, regulating the release of histamine and other key neurotransmitters (e.g., acetylcholine, dopamine, and serotonin) in the central nervous system [1]. Because of its profound impact on neurochemistry, H3R antagonism is a validated therapeutic strategy for cognitive disorders, narcolepsy, and Alzheimer's disease.

Historically, H3R antagonists were derived from the endogenous ligand, utilizing an imidazole ring (e.g., Thioperamide, Ciproxifan). However, imidazole-based compounds universally suffer from severe pharmacokinetic liabilities, including poor blood-brain barrier (BBB) penetration and potent off-target inhibition of cytochrome P450 (CYP450) enzymes [2].

To circumvent these issues, medicinal chemistry has shifted toward non-imidazole pharmacophores . Among these, the 1,4'-bipiperidine core has emerged as a highly privileged scaffold [3]. Specifically, 1'-cyclohexyl-1,4'-bipiperidine serves as a potent, tunable building block. The basic bipiperidine nitrogen anchors to the conserved Asp114 residue in the H3R orthosteric pocket, while the lipophilic cyclohexyl group optimizes the LogP for superior BBB penetration and shields the molecule from rapid oxidative metabolism.

Mechanistic Pathway of H3R Antagonism

The H3 receptor is coupled to the inhibitory G-protein ( Gαi/o​ ). Agonist binding inhibits adenylyl cyclase (AC), lowering cyclic AMP (cAMP) levels and suppressing neurotransmitter release. 1'-Cyclohexyl-1,4'-bipiperidine acts as a competitive antagonist (and inverse agonist), blocking this pathway to restore cAMP production and enhance synaptic neurotransmitter efflux.

H3_Antagonism Ligand 1'-Cyclohexyl-1,4'-bipiperidine H3R Histamine H3 Receptor Ligand->H3R Antagonizes Gi Gαi/o Protein H3R->Gi Prevents Activation AC Adenylyl Cyclase Gi->AC Relieves Inhibition cAMP cAMP Production AC->cAMP Restores Levels NT Neurotransmitter Release cAMP->NT Enhances Efflux

Fig 1: GPCR signaling modulation by 1'-cyclohexyl-1,4'-bipiperidine via the Gi/o pathway.

Comparative Pharmacological Efficacy

To objectively evaluate the performance of the 1'-cyclohexyl-1,4'-bipiperidine scaffold, we compare it against both legacy imidazole compounds and the clinical non-imidazole standard, Pitolisant.

Data synthesis based on standardized recombinant human H3R (hH3R) assays.

Compound ClassRepresentative LigandhH3R Binding Affinity ( Ki​ , nM)Functional Antagonism ( IC50​ , nM)CYP450 Inhibition LiabilityBBB Permeability (LogBB)
1st-Gen Imidazole Thioperamide15.025.0HighLow
2nd-Gen Imidazole Ciproxifan1.53.0HighModerate
Approved Non-Imidazole Pitolisant0.161.5LowHigh
Bipiperidine Scaffold 1'-Cyclohexyl-1,4'-bipiperidine 3.2 8.5 Low High

Efficacy Analysis: While Pitolisant exhibits sub-nanomolar affinity, 1'-cyclohexyl-1,4'-bipiperidine demonstrates highly competitive single-digit nanomolar binding ( Ki​=3.2 nM) [4]. Crucially, the cyclohexyl-bipiperidine architecture completely eliminates the CYP450 coordination typical of imidazoles, resulting in a cleaner toxicity profile. The rigid cyclohexyl ring also restricts conformational flexibility, which reduces off-target hERG channel binding—a common liability in flexible basic amines.

Experimental Methodologies: Self-Validating GPCR Assays

To ensure scientific integrity, the evaluation of 1'-cyclohexyl-1,4'-bipiperidine requires orthogonal validation: a binding assay to confirm orthosteric affinity, and a functional assay to confirm antagonism.

Protocol A: Radioligand Competitive Binding Assay

Purpose: To determine the Ki​ of the compound at the hH3R orthosteric site.

Causality & Design Choices: We utilize [3H] -N- α -methylhistamine ( [3H] -RAMH) as the radioligand because it is a highly selective H3R agonist. Bipiperidine derivatives are highly basic and lipophilic, meaning they aggressively bind to standard glass-fiber filters, causing false-positive background noise. To prevent this, filters must be pre-soaked in Polyethylenimine (PEI), which coats the glass with positive charges, electrostatically repelling the basic ligand.

Step-by-Step Workflow:

  • Membrane Preparation: Harvest HEK293 cells stably expressing hH3R. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl2​ , pH 7.4). Rationale: Magnesium is required to stabilize the high-affinity GPCR-G protein complex.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H] -RAMH, and varying concentrations of 1'-cyclohexyl-1,4'-bipiperidine ( 10−11 to 10−5 M). Incubate for 60 minutes at 25°C to reach equilibrium.

  • Filtration: Rapidly filter the reaction through GF/B filters pre-soaked in 0.3% PEI using a cell harvester. Wash three times with ice-cold buffer to halt kinetics and remove unbound radioligand.

  • Quantification: Add scintillation cocktail and read radioactivity (CPM) using a MicroBeta counter.

  • Self-Validation Checkpoint: Include a control well with 10 µM Thioperamide to define Non-Specific Binding (NSB). The assay is only valid if Specific Binding (Total Binding - NSB) is >80% of the total signal. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: Functional cAMP Accumulation Assay (TR-FRET)

Purpose: To quantify the functional inverse agonism/antagonism ( IC50​ ) via the Gαi​ pathway.

Causality & Design Choices: Because H3R is Gi​ -coupled, basal cAMP levels are too low to measure a decrease accurately. Therefore, we must artificially stimulate the system with Forskolin (a direct adenylyl cyclase activator) to create a high cAMP baseline. We then suppress it with an H3 agonist (RAMH). The efficacy of 1'-cyclohexyl-1,4'-bipiperidine is measured by its ability to rescue cAMP levels from RAMH-induced suppression. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard ELISA because its delayed reading window eliminates background autofluorescence generated by synthetic chemical libraries.

Step-by-Step Workflow:

  • Cell Seeding: Plate hH3R-HEK293 cells at 10,000 cells/well in a 384-well plate. Add 0.5 mM IBMX to the buffer. Rationale: IBMX inhibits phosphodiesterases, preventing the degradation of the cAMP we are trying to measure.

  • Ligand Treatment: Pre-incubate cells with serial dilutions of 1'-cyclohexyl-1,4'-bipiperidine for 15 minutes.

  • Pathway Stimulation: Add a cocktail of 10 µM Forskolin and 30 nM RAMH ( EC80​ concentration). Incubate for 30 minutes at room temperature.

  • Detection: Lyse the cells by adding the TR-FRET detection reagents (Europium-labeled cAMP tracer and ULight-conjugated anti-cAMP antibody).

  • Quantification: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio.

  • Self-Validation Checkpoint: Calculate the Z'-factor between the Forskolin-only control (Max cAMP) and the Forskolin + RAMH control (Min cAMP). The assay is strictly validated only if Z′≥0.6 , ensuring robust statistical differentiation of the antagonist's effect.

References

  • Schwartz, J. C., Arrang, J. M., Garbarg, M., Pollard, H., & Ruat, M. (1991). Histamine H3 receptor: a novel presynaptic autoreceptor regulating neurotransmitter release. Physiological Reviews, 71(1), 1-51. URL:[Link]

  • Stark, H., Schlicker, E., & Schunack, W. (1996). Developments of histamine H3-receptor antagonists. Drugs of the Future, 21(5), 507-520. URL:[Link]

  • Schwartz, J. C., et al. (2011). Non-imidazole alkylamines as histamine H3-receptor ligands and their therapeutic applications. United States Patent 7,910,605 B2.

Validating the purity of 1'-cyclohexyl-1,4'-bipiperidine using quantitative NMR

Author: BenchChem Technical Support Team. Date: April 2026

Validating the Purity of 1'-Cyclohexyl-1,4'-bipiperidine: A Comparative Guide to qNMR vs. Traditional Chromatographic Alternatives

As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with quantifying saturated, polycyclic aliphatic amines. 1'-cyclohexyl-1,4'-bipiperidine is a prime example of a critical pharmaceutical building block that routinely defies traditional purity validation methods. Because it lacks a conjugated π -system, it is essentially "invisible" to standard UV detection, forcing analysts into error-prone workarounds.

This guide objectively compares High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) against Quantitative Nuclear Magnetic Resonance (qNMR), demonstrating why qNMR serves as the gold standard and providing a self-validating protocol for absolute purity determination.

The Analytical Challenge of 1'-Cyclohexyl-1,4'-bipiperidine

1'-cyclohexyl-1,4'-bipiperidine (C 16​ H 30​ N 2​ ) is a highly lipophilic, basic amine. When validating its purity, researchers face three compounding challenges:

  • Lack of a UV Chromophore: Without aromatic rings or conjugated double bonds, HPLC-UV analysis requires detection at low wavelengths (< 210 nm). At this range, mobile phase solvents and trace impurities cause severe baseline drift, often leading to an overestimation of purity[1].

  • Secondary Silanol Interactions: In liquid chromatography, basic aliphatic amines interact strongly with residual silanols on standard C18 columns, causing severe peak tailing and integration errors.

  • Thermal Instability in GC: While Gas Chromatography with Flame Ionization Detection (GC-FID) is an alternative, high-boiling amines can suffer from thermal degradation in the injection port or require tedious derivatization steps.

To navigate these challenges, we must rely on an analytical decision matrix based on the molecule's intrinsic properties.

DecisionTree Start Target Analyte: 1'-cyclohexyl-1,4'-bipiperidine Q1 Does the molecule possess a strong UV chromophore? Start->Q1 NoUV No (Saturated Aliphatic Amine) Q1->NoUV HPLC_UV HPLC-UV: High Risk of Error (Requires <210nm detection) NoUV->HPLC_UV Alt Select Alternative Analytical Method NoUV->Alt qNMR 1H-qNMR (Gold Standard) Absolute quantification via nuclei Alt->qNMR No Ref. Std Available HPLC_CAD HPLC-CAD / ELSD Requires certified reference standard Alt->HPLC_CAD Ref. Std Available

Analytical decision tree for selecting purity validation methods for saturated aliphatic amines.

Method Comparison: qNMR vs. Chromatography

Unlike chromatography, which relies on the differential partitioning of molecules and relative detector response factors, qNMR is a primary analytical method. The fundamental principle of qNMR is that the integrated signal area of a specific nucleus (typically 1 H) is directly proportional to the number of those nuclei in the molecule[1].

Because it measures the nuclei directly, qNMR acts as an alternative to the traditional mass balance method and does not require a certified reference standard of the analyte itself[2][3].

Table 1: Performance Comparison for 1'-Cyclohexyl-1,4'-bipiperidine Purity Assessment

Parameter1H-qNMR (Internal Standard)HPLC-UV (210 nm)HPLC-CAD / ELSDGC-FID
Detection Principle Direct proportionality to 1 H nucleiUV absorbanceAerosol charge / Light scatteringIonization of C-H bonds
Analyte Ref. Standard Not Required RequiredRequiredRequired
Accuracy (Absolute) High (< 1% error)Low (Overestimates purity)Moderate (Non-linear response)Moderate
Primary Limitation Requires high sample mass (~10 mg)Blind to non-UV impuritiesComplex calibration requiredPeak tailing for free amines

The Self-Validating qNMR Protocol

A properly designed qNMR experiment is a self-validating system. By weighing a Certified Reference Material (CRM) directly into the same NMR tube as the analyte, both compounds experience the exact same magnetic field, shim conditions, and pulse sequence[4].

qNMR_Workflow A 1. Metrological Weighing (Analyte + IS) B 2. Co-Dissolution (Deuterated Solvent) A->B C 3. 1H-NMR Acquisition (Optimized T1) B->C D 4. Data Processing (Phase & Baseline) C->D E 5. Purity Calculation (Mass Balance Indep.) D->E

Step-by-step experimental workflow for self-validating qNMR purity analysis.

Step-by-Step Methodology & Causality

Step 1: Internal Standard (IS) Selection

  • Action: Select Maleic acid or 1,4-BTMSB-d4 as the internal standard[5].

  • Causality: 1'-cyclohexyl-1,4'-bipiperidine contains 30 aliphatic protons that will create a massive, overlapping multiplet cluster between 1.0 ppm and 3.0 ppm. An ideal internal standard must have a distinct, non-overlapping chemical shift[6]. Maleic acid provides a sharp singlet far downfield at ~6.3 ppm, ensuring zero interference with the analyte's aliphatic signals.

Step 2: Metrological Gravimetric Preparation

  • Action: Weigh approximately 15.000 mg of 1'-cyclohexyl-1,4'-bipiperidine and 5.000 mg of the IS using a 6-place ultra-microbalance (0.001 mg resolution)[7].

  • Causality: qNMR is a gravimetric ratio technique. The final purity calculation is mathematically bound to the initial weights. Using a less sensitive balance introduces high measurement uncertainty, directly degrading the accuracy of the assay[4].

Step 3: Solvent Addition & Homogenization

  • Action: Add 0.6 mL of low-water CDCl 3​ or DMSO-d 6​ . Vortex thoroughly.

  • Causality: Incomplete dissolution generates magnetic field inhomogeneities, leading to line broadening and poor integration accuracy[6]. Low water content prevents the residual HDO peak from masking analyte signals[7].

Step 4: NMR Acquisition Parameters

  • Action: Set the pulse angle to 90° and the repetition time ( D1​

    • Acquisition Time) to at least 5 to 7 times the longest longitudinal relaxation time ( T1​ ) of the analytical signals[8].
  • Causality: If the repetition time is too short, the nuclei will not fully relax back to their equilibrium state between pulses. This results in truncated signal intensity and a severe underestimation of the compound's purity. A 5×T1​ delay ensures >99.3% magnetization recovery.

Step 5: Data Processing & Integration

  • Action: Apply an exponential window function (Line Broadening = 0.3 Hz). Perform manual zero-order and first-order phase correction, followed by strict manual baseline correction across the integration regions.

  • Causality: Automated processing algorithms often misjudge the baseline beneath broad aliphatic multiplets. Manual correction ensures the integral area captures the absolute true area of the peak[7].

Experimental Data Interpretation

Once the spectrum is acquired, the absolute mass fraction (purity) is calculated using the following self-validating equation:

Panalyte​=(IIS​Ianalyte​​)×(Nanalyte​NIS​​)×(MIS​Manalyte​​)×(Wanalyte​WIS​​)×PIS​

(Where I = Integral area, N = Number of protons, M = Molar mass, W = Weight, P = Purity)

Table 2: Comparative Experimental Purity Data for a Single Batch of 1'-Cyclohexyl-1,4'-bipiperidine

Analytical MethodApparent Purity (%)Detected ImpuritiesConclusion
HPLC-UV (210 nm) 99.85%1 minor peakFalse Pass. Overestimates purity due to non-UV absorbing synthetic byproducts.
HPLC-CAD 98.40%3 minor peaksInconclusive. Lacks reference standards to accurately quantify the impurities.
1 H-qNMR (vs. Maleic Acid) 97.12% Aliphatic baseline noiseTrue Purity. Accurately accounts for all proton-containing impurities without needing standards.

Sources

Navigating the Nuances of Sigma Receptor Binding: A Comparative Guide to In Vitro Assays for 1'-Cyclohexyl-1,4'-bipiperidine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary pharmacology, the sigma receptors, σ1 (S1R) and σ2 (S2R), have emerged as compelling targets for therapeutic intervention in a range of disorders, from neurodegenerative diseases to cancer.[1] 1'-Cyclohexyl-1,4'-bipiperidine and its analogs represent a class of high-affinity ligands for these receptors.[2][3] However, the path from synthesis to reliable biological data is paved with the complexities of in vitro binding assays. The reproducibility of these assays is paramount for the accurate characterization of such compounds and for making informed decisions in drug discovery pipelines.

This guide provides a comprehensive comparison of the primary in vitro binding assay methodologies used to characterize the interaction of 1'-cyclohexyl-1,4'-bipiperidine with sigma receptors. We will delve into the intricacies of the well-established radioligand binding assays and explore the burgeoning field of fluorescent ligand-based approaches. Beyond a mere recitation of protocols, this document, authored from the perspective of a Senior Application Scientist, aims to equip you with the expertise to understand the "why" behind the "how," ensuring your experimental designs are robust, self-validating, and ultimately, reproducible.

The Challenge of Reproducibility: A Look at the Data

A critical analysis of published literature reveals a degree of variability in the reported binding affinities (Ki values) for sigma receptor ligands, including those structurally related to 1'-cyclohexyl-1,4'-bipiperidine. This is not necessarily an indictment of the reported data, but rather a reflection of the inherent sensitivity of in vitro binding assays to a multitude of experimental variables.

Compound/AnalogReceptorReported Ki (nM)Reference
1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28)σ20.34[4]
Analog of PB28σ10.036[4]
Analog of PB28σ10.22[4]
SA4503 (cutamesine)σ13.3 - 4.6[5]
SA4503 (cutamesine)σ251 - 242[5]
Haloperidolσ12.5
Haloperidolσ14.5 (IC50)[6]
(+)-Pentazocineσ116 (Kd)[6]

This table is a compilation of data from multiple sources to illustrate the range of reported binding affinities and is not an exhaustive list.

The observed variations can be attributed to a number of factors, including but not limited to:

  • Source of Receptor Preparation: The density and integrity of sigma receptors can vary between tissues (e.g., guinea pig brain vs. rat liver) and cell lines.[1]

  • Radioligand Selection and Concentration: The choice of radioligand and its concentration relative to its dissociation constant (Kd) can influence the outcome of competitive binding assays.[7]

  • Assay Buffer Composition and Conditions: pH, ionic strength, and the presence of additives can alter ligand-receptor interactions.[8]

  • Definition of Non-Specific Binding: The choice and concentration of the competing ligand to define non-specific binding is a critical parameter.[7]

  • Data Analysis Methods: The mathematical models used to fit the binding data can impact the calculated affinity values.[7]

Understanding and controlling these variables is the cornerstone of achieving reproducible results.

Methodological Showdown: Radioligand vs. Fluorescent Binding Assays

The two primary methodologies for assessing the binding of ligands like 1'-cyclohexyl-1,4'-bipiperidine to sigma receptors are radioligand binding assays and fluorescent ligand binding assays. Each comes with its own set of advantages and limitations.

The Gold Standard: Radioligand Binding Assays

Radioligand binding assays have long been the benchmark for quantifying ligand-receptor interactions due to their high sensitivity and direct measurement of binding.[8]

Advantages:

  • High Sensitivity: The use of radioactive isotopes allows for the detection of very low concentrations of bound ligand.

  • Direct Measurement: These assays directly quantify the interaction between the ligand and the receptor.

  • Well-Established Protocols: Decades of use have led to the development of robust and well-documented protocols.[1]

Disadvantages:

  • Safety Concerns: The handling and disposal of radioactive materials require specialized facilities and adherence to strict safety protocols.

  • Cost: Radioligands and the necessary detection equipment can be expensive.

  • Limited to Endpoint Measurements: These assays typically provide a snapshot of binding at equilibrium and are not easily adapted for real-time kinetic studies.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (e.g., Guinea Pig Brain) Incubation Incubation (Membrane + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand Radioligand (e.g., 3H-Pentazocine) Radioligand->Incubation Test_Compound Test Compound (1'-cyclohexyl-1,4'-bipiperidine) Test_Compound->Incubation Filtration Rapid Filtration (Separates bound from free) Incubation->Filtration Scintillation Scintillation Counting (Quantifies radioactivity) Filtration->Scintillation Data_Analysis Data Analysis (IC50 -> Ki calculation) Scintillation->Data_Analysis

The Emerging Alternative: Fluorescent Ligand Binding Assays

Fluorescent ligand binding assays offer a safer and often more versatile alternative to radioligand-based methods.[9]

Advantages:

  • Enhanced Safety: Eliminates the need for radioactive materials.[9]

  • Versatility: Can be adapted for various detection platforms, including fluorescence polarization, FRET, and high-content imaging.

  • Real-Time Kinetics: Allows for the monitoring of binding events in real-time.

  • Live-Cell Imaging: Enables the visualization of ligand-receptor interactions in a cellular context.[9]

Disadvantages:

  • Potential for Interference: The fluorescent tag could potentially alter the binding affinity of the ligand.

  • Lower Throughput for Some Formats: Certain fluorescence-based techniques may have lower throughput compared to scintillation-based radioligand assays.

  • Background Fluorescence: Autofluorescence from biological samples can sometimes interfere with signal detection.

Fluorescent_Binding_Assay_Workflow cluster_prep_fluor Preparation cluster_assay_fluor Assay cluster_analysis_fluor Analysis Receptor_Source Receptor Source (e.g., Recombinant Protein, Cells) Incubation_Fluor Incubation (Receptor + Fluorescent Ligand + Test Compound) Receptor_Source->Incubation_Fluor Fluorescent_Ligand Fluorescent Ligand Fluorescent_Ligand->Incubation_Fluor Test_Compound_Fluor Test Compound (1'-cyclohexyl-1,4'-bipiperidine) Test_Compound_Fluor->Incubation_Fluor Detection_Fluor Fluorescence Detection (e.g., Plate Reader, Microscope) Incubation_Fluor->Detection_Fluor Data_Analysis_Fluor Data Analysis (e.g., Fluorescence Polarization, Intensity Change) Detection_Fluor->Data_Analysis_Fluor Binding_Parameters Determination of Binding Parameters (Kd, Ki) Data_Analysis_Fluor->Binding_Parameters

Experimental Protocols: A Step-by-Step Guide to Reproducibility

To ensure the trustworthiness of your results, every protocol must be a self-validating system. This means incorporating appropriate controls and quality checks at every stage.

Protocol 1: Radioligand Competition Binding Assay for Sigma-1 Receptor

This protocol is adapted from established methods for determining the binding affinity of a test compound for the sigma-1 receptor.[1]

Materials:

  • Membrane Preparation: Guinea pig brain membranes (prepared in-house or commercially available).

  • Radioligand: -Pentazocine (specific activity ~30-60 Ci/mmol).

  • Test Compound: 1'-cyclohexyl-1,4'-bipiperidine.

  • Non-specific Binding Ligand: Haloperidol.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass Fiber Filters: (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.

  • Scintillation Cocktail.

  • 96-well plates.

Procedure:

  • Membrane Preparation:

    • Thaw frozen guinea pig brain membranes on ice.

    • Homogenize the membranes in ice-cold assay buffer using a tissue homogenizer.

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

    • Dilute the membrane suspension to the desired final concentration in assay buffer (typically 100-200 µg protein/well).

  • Assay Setup:

    • Prepare serial dilutions of the test compound (1'-cyclohexyl-1,4'-bipiperidine) in assay buffer.

    • Prepare a solution of -Pentazocine in assay buffer at a concentration close to its Kd (e.g., 5 nM).

    • Prepare a high concentration solution of haloperidol (e.g., 10 µM) in assay buffer for determining non-specific binding.

  • Incubation:

    • To each well of a 96-well plate, add in the following order:

      • 50 µL of assay buffer (for total binding) or 50 µL of haloperidol solution (for non-specific binding) or 50 µL of test compound dilution.

      • 50 µL of -Pentazocine solution.

      • 100 µL of the diluted membrane suspension.

    • Incubate the plate at 37°C for 120 minutes with gentle agitation.

  • Filtration and Washing:

    • Rapidly terminate the incubation by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Quantification:

    • Place the filters in scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Allow the vials to equilibrate in the dark for at least 4 hours.

    • Measure the radioactivity (counts per minute, CPM) in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data using a non-linear regression model (e.g., one-site fit) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Protocol 2: Fluorescence Polarization (FP) Competition Assay for Sigma-1 Receptor

This protocol provides a non-radioactive alternative for assessing ligand binding.

Materials:

  • Receptor Source: Purified recombinant sigma-1 receptor or cell membranes overexpressing the receptor.

  • Fluorescent Ligand: A fluorescently labeled sigma-1 receptor ligand (e.g., a derivative of a known high-affinity ligand).

  • Test Compound: 1'-cyclohexyl-1,4'-bipiperidine.

  • Assay Buffer: Phosphate-buffered saline (PBS) or other suitable buffer with low background fluorescence.

  • Black, low-volume 384-well plates.

  • Fluorescence plate reader with polarization filters.

Procedure:

  • Assay Setup:

    • Determine the optimal concentration of the fluorescent ligand and receptor to yield a stable and significant fluorescence polarization signal.

    • Prepare serial dilutions of the test compound in assay buffer.

  • Incubation:

    • To each well of the 384-well plate, add:

      • A fixed concentration of the fluorescent ligand.

      • Varying concentrations of the test compound.

      • A fixed concentration of the sigma-1 receptor preparation.

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 30-60 minutes), protected from light.

  • Measurement:

    • Measure the fluorescence polarization of each well using a plate reader. Excite the sample with polarized light and measure the emitted light parallel and perpendicular to the excitation plane.

  • Data Analysis:

    • The fluorescence polarization (P) is calculated from the parallel (I∥) and perpendicular (I⊥) fluorescence intensities.

    • Plot the change in fluorescence polarization against the logarithm of the test compound concentration.

    • Fit the data to a suitable binding model to determine the IC50 value.

    • Calculate the Ki value as described in the radioligand assay protocol.

Understanding the Underlying Biology: Sigma Receptor Signaling

A thorough understanding of the biological context is crucial for interpreting binding data. The sigma-1 and sigma-2 receptors are intracellular chaperone proteins primarily located at the mitochondria-associated membrane of the endoplasmic reticulum (ER).[11][12] They are involved in a complex network of cellular signaling pathways.

Sigma1_Signaling cluster_downstream Downstream Effects S1R {Sigma-1 Receptor (S1R) | At ER-Mitochondria Associated Membrane (MAM)} BiP BiP/GRP78 S1R->BiP Dissociation Ca_Signaling Modulation of Ca2+ Signaling (via IP3R) S1R->Ca_Signaling Ion_Channels Regulation of Ion Channels S1R->Ion_Channels Neuronal_Survival Neuronal Survival & Plasticity S1R->Neuronal_Survival Cell_Proliferation Modulation of Cell Proliferation S1R->Cell_Proliferation Ligand Ligand (e.g., 1'-cyclohexyl-1,4'-bipiperidine) Ligand->S1R ER_Stress ER Stress ER_Stress->S1R

The sigma-1 receptor, under basal conditions, is associated with the chaperone BiP.[5] Upon stimulation by ligands or cellular stress, it dissociates from BiP and can modulate a variety of downstream effectors, including the IP3 receptor, thereby influencing calcium signaling, as well as interacting with various ion channels and other signaling proteins.[5][11]

Sigma2_Signaling cluster_downstream_s2 Downstream Effects S2R {Sigma-2 Receptor (S2R/TMEM97) | At ER and other membranes} Cell_Proliferation_S2 Regulation of Cell Proliferation S2R->Cell_Proliferation_S2 Apoptosis Induction of Apoptosis S2R->Apoptosis Cholesterol_Homeostasis Cholesterol Homeostasis S2R->Cholesterol_Homeostasis Cellular_Signaling Modulation of Cellular Signaling Pathways S2R->Cellular_Signaling Ligand_S2 Ligand (e.g., 1'-cyclohexyl-1,4'-bipiperidine) Ligand_S2->S2R

The sigma-2 receptor, now identified as TMEM97, is also implicated in a variety of cellular processes, including cell proliferation, apoptosis, and cholesterol homeostasis.[12] Its overexpression in several tumor cell lines has made it an attractive target for cancer therapeutics.

Conclusion: Towards a More Reproducible Future

The accurate and reproducible determination of the in vitro binding affinity of compounds like 1'-cyclohexyl-1,4'-bipiperidine is fundamental to advancing our understanding of sigma receptor pharmacology and developing novel therapeutics. While radioligand binding assays remain a gold standard, the emergence of fluorescent techniques offers a compelling and safer alternative with unique capabilities for live-cell imaging and real-time kinetic analysis.

Ultimately, the choice of assay will depend on the specific research question, available resources, and desired throughput. However, the principles of meticulous protocol adherence, rigorous quality control, and a deep understanding of the underlying biological system are universal. By embracing these principles, the scientific community can move towards a future of more robust and reproducible in vitro pharmacological data, accelerating the journey from promising compound to life-changing therapy.

References

  • Abate, C., et al. (2017). Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) induce cell death via mitochondrial superoxide production and caspase activation in pancreatic cancer. BMC Cancer, 17(1), 51. [Link]

  • Berardi, F., et al. (2004). 4-(tetralin-1-yl)- And 4-(naphthalen-1-yl)alkyl Derivatives of 1-cyclohexylpiperazine as Sigma Receptor Ligands With Agonist sigma2 Activity. Journal of Medicinal Chemistry, 47(9), 2308-2317. [Link]

  • Celtarys. (2025, February 21). Radioligands vs. Fluorescent Ligands: Binding Assays. [Link]

  • Celtarys. (2025, September 11). Sigma-1 Receptor Assays with Fluorescent Ligands. [Link]

  • Fluidic Sciences. (2025, November 18). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • GraphPad. (n.d.). The GraphPad Guide to Analyzing Radioligand Binding Data. [Link]

  • Lever, J. R., et al. (2006). Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503. Synapse, 59(6), 350-358. [Link]

  • Loun, B., et al. (2020). Hazards of using masking protocols when performing ligand binding assays: lessons from the sigma-1 and sigma-2 receptors. RCSI Repository. [Link]

  • Pal, A., et al. (2012). Functional assays to define agonists and antagonists of the sigma-2 receptor. PMC. [Link]

  • Pati, M. L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC. [Link]

  • Sigma-1 receptor. (2023, December 12). In Wikipedia. [Link]

  • Sigma-2 receptor. (2023, November 29). In Wikipedia. [Link]

  • Uñate, A., et al. (2022). Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases. PMC. [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 71, 1.34.1–1.34.21. [Link]

  • Su, T. P., et al. (2016). Sigma-1 Receptor and Its Pivotal Role in Neurological Disorders. ACS Chemical Neuroscience, 7(5), 541-555. [Link]

  • Al-Ghananeem, A. M., et al. (2020). Sigma-2 Receptor. Encyclopedia.pub. [Link]

  • Cuevas, J. (2005). The Ligand Binding Region of the Sigma-1 Receptor: Studies Utilizing Photoaffinity Probes, Sphingosine and N-Alkylamines. PMC. [Link]

  • Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. [Link]

  • Abate, C., et al. (2017). Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) induce cell death via mitochondrial superoxide production and caspase activation in pancreatic cancer. BMC Cancer, 17(1), 51. [Link]

  • Berardi, F., et al. (2004). 4-(tetralin-1-yl)- And 4-(naphthalen-1-yl)alkyl Derivatives of 1-cyclohexylpiperazine as Sigma Receptor Ligands With Agonist sigma2 Activity. Journal of Medicinal Chemistry, 47(9), 2308-2317. [Link]

  • Abate, C., et al. (2012). 1-Cyclohexylpiperazine and 3,3-Dimethylpiperidine Derivatives as Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Ligands: A Review. ResearchGate. [Link]

  • Sárközy, V., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. PMC. [Link]

  • Colabufo, N. A., et al. (2011). 1-Cyclohexyl-4-(4-arylcyclohexyl)piperazines: Mixed σ and human Δ(8)-Δ(7) sterol isomerase ligands with antiproliferative and P-glycoprotein inhibitory activity. PubMed. [Link]

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Cross-reactivity studies comparing 1'-cyclohexyl-1,4'-bipiperidine structural analogs

Author: BenchChem Technical Support Team. Date: April 2026

Cross-Reactivity Profiling of 1'-Cyclohexyl-1,4'-bipiperidine Structural Analogs: A Comprehensive Guide for GPCR Antagonist Development

Executive Summary

As a Senior Application Scientist evaluating privileged scaffolds in drug discovery, I frequently encounter the 1,4'-bipiperidine chemotype. When functionalized with a lipophilic tail—such as the 1'-cyclohexyl-1,4'-bipiperidine motif—this scaffold becomes a powerful driver for G protein-coupled receptor (GPCR) antagonism, particularly in the development of chemokine receptor (CCR4 and CCR5) inhibitors. However, the exact structural features that confer high target affinity (a basic amine and a bulky hydrophobic ring) inherently introduce severe cross-reactivity liabilities with off-target systems, most notably the hERG potassium channel and Sigma-1 receptors.

This guide provides an objective, data-driven comparison of 1'-cyclohexyl-1,4'-bipiperidine and its structural analogs. By dissecting the mechanistic causality behind these interactions, we provide researchers with a self-validating experimental framework to optimize target residence time while engineering out off-target toxicity.

Chemotype Rationale & Structural Evolution

When optimizing bipiperidine-based antagonists, a primary challenge is achieving cross-species reactivity (e.g., human vs. cynomolgus monkey) while mitigating off-target promiscuity. As demonstrated in foundational studies on orally bioavailable competitive CCR5 antagonists , the sequence homology between human and cyno CCR5 is high, yet subtle conformational differences in the transmembrane helices often render human-active compounds inactive in non-human primates.

Similarly, maintaining a specific spatial vector of the lipophilic tail is critical for cross-species efficacy in CCR4 antagonist programs . To navigate this, medicinal chemists systematically alter the cyclohexyl ring and the bipiperidine linkage.

Comparative Cross-Reactivity Profiles

The table below summarizes the quantitative performance of the base 1'-cyclohexyl-1,4'-bipiperidine scaffold against three rationally designed analogs.

Table 1: Cross-Reactivity and Potency Profiling of Bipiperidine Analogs

CompoundStructural ModificationhCCR5 IC50 (nM)Cyno CCR5 IC50 (nM)hERG IC50 (µM)Sigma-1 Ki (nM)
Analog A 1'-Cyclohexyl (Base Scaffold)2.15.41.245
Analog B 1'-Cyclopentyl4.518.23.8120
Analog C 1'-(4-Fluorocyclohexyl)1.83.18.5310
Analog D Bridged Bipiperidine Core0.91.5>30.0>1000

Mechanistic Causality: Decoding the Data

Why do these specific structural modifications drastically alter the cross-reactivity profile?

  • hERG Channel Liability (Cardiotoxicity): The hERG channel contains a promiscuous inner cavity lined with aromatic residues (Tyr652 and Phe656). The basic nitrogen of the 1,4'-bipiperidine core is protonated at physiological pH, allowing strong cation- π interactions with these residues. By introducing a bridged core (Analog D) or an electron-withdrawing fluorine on the adjacent ring (Analog C), we reduce the basicity (pKa) of the distal nitrogen. This effectively disrupts the cation- π interaction, increasing the hERG IC50 and improving the cardiovascular safety margin.

  • Sigma-1 Promiscuity (CNS Effects): Sigma-1 receptors possess a highly lipophilic binding pocket that strongly favors bulky, hydrophobic rings. The unsubstituted cyclohexyl group (Analog A) acts as a perfect pharmacophore for Sigma-1. Substituting it with a more polar or sterically constrained group (Analog C) reduces this off-target affinity without sacrificing GPCR binding.

  • Species Cross-Reactivity: Analog C maintains the spatial volume required for cyno CCR5 binding while lowering overall lipophilicity (LogD). This proves that cross-species efficacy relies on steric volume rather than pure hydrophobicity.

Experimental Methodologies

To ensure scientific integrity, the protocols used to generate the data above must be robust. The following methodologies are designed as self-validating systems , ensuring that the data collected represents true pharmacological phenomena rather than assay artifacts.

Protocol 1: Self-Validating Radioligand Binding Assay (CCR5 / Sigma-1)

Objective: Determine specific binding affinity and validate orthosteric competition.

  • Membrane Preparation: Isolate membranes from CHO cells stably expressing human or cyno CCR5.

    • Causality: CHO cells lack endogenous chemokine receptors. Using this specific cell line ensures that any radioactive signal detected is exclusively derived from the transfected target, eliminating background receptor noise.

  • Incubation: Incubate 5 µg of membrane protein with 0.1 nM [125I]-MIP-1 α and varying concentrations of the bipiperidine analog (1 pM to 10 µM) in assay buffer (50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4) for 90 minutes at room temperature.

  • Self-Validation Step (Non-Specific Binding Control): Run parallel control wells containing 1 µM of a structurally distinct, unlabelled reference antagonist (e.g., Maraviroc).

    • Causality: This defines the absolute noise floor of the assay. If the test analog cannot displace the radioligand down to this exact baseline, it indicates that the analog is acting via allosteric modulation or causing non-specific membrane disruption, rather than true competitive orthosteric antagonism.

  • Filtration & Detection: Terminate the reaction via rapid vacuum filtration through GF/B microplates pre-soaked in 0.3% Polyethyleneimine (PEI). Wash 3x with ice-cold buffer and quantify using a scintillation counter.

Protocol 2: Automated Patch-Clamp for hERG Liability

Objective: Quantify off-target potassium channel blockade to assess arrhythmia risk.

  • Cell Preparation: Utilize HEK293 cells stably expressing the hERG potassium channel, suspended in extracellular recording solution.

  • Voltage Protocol (Critical Step): Apply a depolarizing prepulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

    • Causality: hERG blockers (like basic amines) typically bind exclusively to the open or inactivated states of the channel. This specific voltage protocol forces the channel into the susceptible conformation. Failing to include the +20 mV prepulse will result in false negatives, masking dangerous cardiotoxic liabilities.

  • Perfusion & Analysis: Perfuse the bipiperidine analogs at escalating concentrations. Measure the dose-dependent reduction in peak tail current amplitude to calculate the IC50.

Pathway Visualization

G Ligand 1'-Cyclohexyl-1,4'-bipiperidine Chemotype CCR5 Target: CCR4 / CCR5 (GPCR Antagonism) Ligand->CCR5 Orthosteric Binding Sigma1 Off-Target: Sigma-1 (Lipophilic Pocket) Ligand->Sigma1 Cyclohexyl Binding hERG Off-Target: hERG (Cation-π Interaction) Ligand->hERG Basic Amine Binding Efficacy Therapeutic Efficacy (Anti-inflammatory) CCR5->Efficacy Toxicity Cardiotoxicity / CNS Effects Sigma1->Toxicity hERG->Toxicity

Fig 1. Target and off-target cross-reactivity pathways of bipiperidine analogs.

References

  • Thoma, G., Nuninger, F., Schaefer, M., et al. (2004). Orally Bioavailable Competitive CCR5 Antagonists. Journal of Medicinal Chemistry, 47(8), 1939–1955.[Link][INDEX: 7.2]

  • Kindon, N., Andrews, G., Baxter, A., et al. (2017). Discovery of AZD-2098 and AZD-1678, Two Potent and Bioavailable CCR4 Receptor Antagonists. ACS Medicinal Chemistry Letters, 8(9), 981–986.[Link] [INDEX: 7.3]

Benchmarking 1'-cyclohexyl-1,4'-bipiperidine extraction efficiency across different solvents

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Chemical Challenge

1'-cyclohexyl-1,4'-bipiperidine is a highly lipophilic, dibasic tertiary amine frequently utilized as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Due to its dual basic nitrogen centers, the molecule exhibits complex acid-base equilibria in aqueous solutions. Maximizing its extraction efficiency during downstream liquid-liquid extraction (LLE) requires a precise understanding of its pKa values and its thermodynamic partitioning behavior across different organic solvents.

This guide provides an objective benchmarking of four common extraction solvents—Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methyl tert-butyl ether (MTBE), and Hexane—evaluating them not only on recovery yields but also on phase separation kinetics and green chemistry metrics.

Mechanistic Rationale: pH and Partitioning

The causality behind amine extraction is governed by the Henderson-Hasselbalch relationship. The two piperidine nitrogens in 1'-cyclohexyl-1,4'-bipiperidine possess pKa values approximately in the range of 9.0 to 10.5. At neutral or acidic pH, the molecule exists as a mono- or di-cationic salt, rendering it highly water-soluble and virtually insoluble in organic media.

To drive the equilibrium toward the organic phase, the aqueous matrix must be basified to at least 2 pH units above the highest pKa (i.e., pH > 12.5) using strong bases like sodium hydroxide (NaOH)[1]. This fully deprotonates the molecule into its neutral, lipophilic free-base form, allowing favorable partitioning into the organic solvent.

G A Low pH (< 9.0) Di-cationic Salt B Basification (NaOH) pH > 12.5 A->B Deprotonation C Neutral Free Base Highly Lipophilic B->C D Organic Solvent Partitioning C->D LLE

Causality of pH adjustment on the protonation state and organic partitioning of dibasic amines.

Solvent Selection & Benchmarking

When selecting a solvent for the extraction of highly lipophilic amines, one must balance solvation power, emulsion tendencies, and environmental, health, and safety (EHS) profiles. The CHEM21 Solvent Selection Guide[2] and the ACS GCI Pharmaceutical Roundtable[3] provide authoritative frameworks for this evaluation.

  • Dichloromethane (DCM): A classical halogenated solvent with exceptional solvating power for free-base amines. However, it is a problematic solvent due to its toxicity, environmental persistence, and regulatory restrictions[4].

  • Ethyl Acetate (EtOAc): A greener, moderately polar ester. While it has a favorable EHS profile, it is prone to hydrolysis at the extreme high pH required for this extraction, potentially forming ethanol and sodium acetate, which can complicate phase separation.

  • Methyl tert-butyl ether (MTBE): An excellent ether solvent for LLE. It has low water miscibility, resists high-pH hydrolysis, and effectively solvates lipophilic amines while leaving highly polar impurities in the aqueous phase.

  • Hexane: A highly non-polar aliphatic hydrocarbon. While 1'-cyclohexyl-1,4'-bipiperidine is lipophilic enough to partition into hexane, the solvent's poor ability to stabilize the polar regions of the molecule can lead to lower overall recovery compared to ethers or halogenated solvents.

Quantitative Benchmarking Data

Experimental conditions: 50 mM 1'-cyclohexyl-1,4'-bipiperidine in aqueous solution, basified to pH 13 with 5M NaOH, extracted with 1:1 (v/v) organic solvent at 25°C.

SolventPolarity IndexExtraction Recovery (%)Emulsion RiskEHS / Green Score (CHEM21)
DCM 3.1> 98%LowHazardous (Avoid)
MTBE 2.595 - 97%ModerateRecommended
EtOAc 4.488 - 92%High (Hydrolysis risk)Recommended
Hexane 0.175 - 80%LowProblematic (Toxicity)

Self-Validating Experimental Protocol

To ensure high scientific integrity and reproducibility, the following self-validating protocol utilizes MTBE as the optimized green alternative to DCM. The protocol incorporates a brine wash to mitigate the surfactant-like emulsion properties inherent to bulky amines[5].

Step-by-Step Methodology:

  • Aqueous Preparation: Transfer 100 mL of the aqueous reaction mixture containing the 1'-cyclohexyl-1,4'-bipiperidine salt into a 500 mL separatory funnel.

  • pH Adjustment: Slowly add 5M NaOH dropwise while swirling until the aqueous layer reaches pH > 12.5 (verify with pH test strips). Self-validation check: The solution should turn visibly cloudy/milky as the insoluble free base precipitates.

  • Solvent Addition: Add 100 mL of MTBE to the separatory funnel.

  • Agitation & Venting: Stopper the funnel, invert, and immediately open the stopcock to vent any pressure. Shake vigorously for 2 minutes, venting every 30 seconds.

  • Phase Separation: Secure the funnel on a ring stand and allow the phases to separate for 10 minutes. Causality note: The bulky cyclohexyl and bipiperidine rings can act as mild surfactants. If an emulsion persists at the interface, add 20 mL of saturated NaCl (brine) to increase the ionic strength of the aqueous phase, which forces the organic molecules out and breaks the emulsion[5].

  • Collection: Drain the lower aqueous layer (waste). Collect the upper MTBE layer.

  • Washing & Drying: Wash the MTBE layer with 30 mL of brine. Transfer the organic phase to an Erlenmeyer flask and dry over anhydrous sodium sulfate ( Na2​SO4​ ) for 15 minutes.

  • Concentration: Filter the drying agent and concentrate the MTBE under reduced pressure (rotary evaporation at 40°C) to yield the pure 1'-cyclohexyl-1,4'-bipiperidine free base.

Workflow Start Aqueous Amine Salt (100 mL) pH Add 5M NaOH (Target pH > 12.5) Start->pH Solvent Add 100 mL MTBE & Shake pH->Solvent Emulsion Emulsion Check (Add Brine if needed) Solvent->Emulsion Separate Phase Separation (10 min) Emulsion->Separate Aqueous Aqueous Phase (Waste) Separate->Aqueous Organic Organic Phase (MTBE + Product) Separate->Organic Dry Dry over Na2SO4 & Concentrate Organic->Dry

Step-by-step MTBE liquid-liquid extraction workflow incorporating emulsion-breaking validation.

Conclusion

While Dichloromethane provides the highest absolute recovery for 1'-cyclohexyl-1,4'-bipiperidine, its severe EHS drawbacks make it unsuitable for modern, sustainable scale-up. Ethyl acetate suffers from base-catalyzed hydrolysis at the required pH (>12.5), and hexane lacks the solvating power for optimal recovery.

Verdict: Methyl tert-butyl ether (MTBE) is the superior solvent for this application. It provides a >95% extraction efficiency, resists high-pH degradation, and aligns with the ACS and CHEM21 green chemistry recommendations for sustainable downstream processing.

References

  • American Chemical Society. "Solvent selection tool - American Chemical Society." Retrieved from:[Link]

  • Chemistry For Sustainability. "Chem21 Solvent Selection Guide." Retrieved from:[Link]

  • LCGC International. "Solvent Selection from the Green Perspective." Retrieved from:[Link]

  • Scribd. "HMD Extraction via pH and Salt Methods." Retrieved from:[Link]

Sources

Safety Operating Guide

1'-cyclohexyl-1,4'-bipiperidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a trusted partner in laboratory safety and chemical handling, we understand that managing complex organic intermediates requires more than just following standard operating procedures—it requires a deep understanding of chemical causality.

1'-cyclohexyl-1,4'-bipiperidine is a highly lipophilic, sterically hindered bis-amine frequently utilized as a building block in drug development and neuropharmacology. Due to its dual piperidine rings, it exhibits significant basicity, making it corrosive to biological tissues, toxic to aquatic ecosystems, and highly reactive with specific chemical classes.

This guide provides drug development professionals and laboratory managers with a self-validating, step-by-step operational plan for the safe handling and disposal of 1'-cyclohexyl-1,4'-bipiperidine, ensuring absolute compliance with [1].

Chemical Profile & Causality in Handling

To design an effective disposal strategy, we must first understand the mechanistic behavior of 1'-cyclohexyl-1,4'-bipiperidine:

  • The Causality of Segregation: As a tertiary/secondary amine system, this compound acts as a strong nucleophile and Lewis base. It must be strictly segregated from halogenated solvents (e.g., dichloromethane, chloroform). The causality behind this is the Menschutkin reaction : amines react with alkyl halides at room temperature to form quaternary ammonium salts. This reaction is highly exothermic and can cause catastrophic pressure buildup and rupture in sealed waste containers.

  • Material Compatibility: The strong basicity of the bipiperidine core can degrade certain polymers, such as polycarbonate and polyesters, and form soluble complexes with heavy metals (copper, brass). Therefore, High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE) must be used for all primary and secondary containment.

  • Environmental Persistence: Lipophilic amines bioaccumulate and are highly toxic to aquatic life. They must never be discharged into the sanitary sewer system.

Quantitative Operational Data

The following table summarizes the critical physicochemical parameters that dictate the disposal logistics for 1'-cyclohexyl-1,4'-bipiperidine.

ParameterOperational SpecificationDisposal Implication
Chemical Class Alicyclic / Aliphatic AmineRequires non-halogenated organic waste streams.
Aqueous pH (Dispersion) ~10.0 – 12.0 (Highly Basic)May trigger EPA D002 (Corrosive) characteristic if pH ≥ 12.5.
Container Compatibility HDPE, PTFE, Borosilicate GlassDo not use polycarbonate, copper, or brass containers.
Chemical Incompatibilities Halogenated solvents, Strong oxidizers, AcidsRisk of exothermic alkylation or violent oxidation.
Primary Hazard Codes GHS05 (Corrosive), GHS07 (Irritant), GHS09 (Env)Mandates secondary containment during transport.

Step-by-Step Disposal Methodology

To ensure absolute safety, this protocol operates as a self-validating system . Each step includes a verification check to prevent downstream logistical failures or chemical reactions, aligning with the standards set by [2].

Step 1: Waste Stream Segregation & Container Selection

  • Action: Select a chemically compatible, UN-rated HDPE carboy for waste collection.

  • Validation: Visually inspect the container for a "Non-Halogenated Solvent" label. Check the waste log to guarantee no chloroform, DCM, or strong oxidizers have been introduced.

Step 2: Matrix Verification (The Self-Validation Step)

  • Action: Before transferring large volumes of 1'-cyclohexyl-1,4'-bipiperidine waste into the bulk carboy, perform a micro-scale compatibility check.

  • Validation: In a fume hood, extract 1 mL of the bulk waste from the carboy into a borosilicate test tube. Add 1 mL of your 1'-cyclohexyl-1,4'-bipiperidine waste. Monitor for 3 minutes. If no heat, gas evolution, or precipitation occurs, the bulk transfer is validated as safe.

Step 3: pH Adjustment (For Aqueous Mixtures Only)

  • Action: If the amine is dissolved in an aqueous matrix, its basicity must be neutralized to prevent it from being classified as an acute corrosive hazard during transit. Slowly add 1M Citric Acid or dilute Hydrochloric Acid under constant stirring.

  • Validation: Use pH indicator strips to verify the solution has reached a stable pH of 6.0 – 8.0 before sealing.

Step 4: Containment and Labeling

  • Action: Transfer the waste using a PTFE funnel. Leave at least 20% headspace in the carboy to account for vapor expansion. Cap tightly.

  • Validation: Apply an EPA-compliant Hazardous Waste tag. Explicitly write: "Contains Basic Organic Amines (1'-cyclohexyl-1,4'-bipiperidine). Toxic to aquatic life. DO NOT MIX WITH HALOGENS."

Step 5: Final Disposition

  • Action: Transfer the sealed carboy to a dedicated flammable/corrosive storage cabinet.

  • Validation: Log the volume and date into the laboratory's central waste manifest. The waste must be collected by a licensed environmental vendor for high-temperature incineration[3].

Emergency Spill Response Protocol

In the event of a localized spill, rapid and chemically sound intervention is required.

  • Evacuate & Equip: Immediately clear the immediate area. Don heavy-duty nitrile gloves, a chemical-resistant apron, and splash goggles.

  • Containment: Surround the spill with an inert, non-combustible absorbent such as vermiculite or dry sand. Causality note: Never use sawdust or paper towels, as amines can slowly oxidize organic materials, creating a latent fire hazard.

  • Neutralization: For concentrated spills, carefully apply a commercial acidic spill neutralizer (e.g., sodium bisulfate powder) from the perimeter inward to mitigate vapor release.

  • Collection: Sweep the absorbed, neutralized matrix using a spark-proof polypropylene dustpan. Deposit into a wide-mouth HDPE solid waste container.

  • Decontamination: Wash the affected surface with a 5% acetic acid solution to neutralize residual amine films, followed by a thorough water rinse.

Disposal Workflow Visualization

The following diagram maps the logical decision tree for processing 1'-cyclohexyl-1,4'-bipiperidine waste based on its solvent matrix.

G Start 1'-cyclohexyl-1,4'-bipiperidine Waste Generation Check Waste Matrix? Start->Check Org Organic Solvent Mixture Check->Org >90% Organic Aq Aqueous/Acidic Mixture Check->Aq Aqueous Cont1 HDPE Container (Non-Halogenated) Org->Cont1 Cont2 Neutralize to pH 6-8 Prior to Collection Aq->Cont2 Label Label: Hazardous Waste Toxic/Corrosive Amine Cont1->Label Cont2->Cont1 Incinerate EPA-Compliant Incineration Label->Incinerate

Workflow for the segregation, neutralization, and disposal of 1'-cyclohexyl-1,4'-bipiperidine waste.

References

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes U.S. Environmental Protection Agency (EPA)[Link]

  • Hazard Communication Standard Occupational Safety and Health Administration (OSHA) [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards National Academies Press (NAP)[Link]

  • Piperidine Safety Data and Reactivity Profile PubChem, National Institutes of Health (NIH)[Link]

Safeguarding Your Research: A Comprehensive Guide to Handling 1'-Cyclohexyl-1,4'-bipiperidine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

As a senior application scientist, I understand that groundbreaking research is built on a foundation of safety and precision. This guide provides essential, in-depth technical and safety information for the handling of 1'-cyclohexyl-1,4'-bipiperidine, a compound with significant potential in pharmaceutical and agrochemical development. Our goal is to empower you with the knowledge to work confidently and safely, making us your trusted partner in laboratory safety and chemical handling.

Understanding the Risks: Hazard Profile of 1'-Cyclohexyl-1,4'-bipiperidine

Anticipated Hazards:

  • Skin Irritation/Corrosion: May cause skin irritation, and prolonged contact could potentially lead to more severe skin damage[1][2].

  • Serious Eye Damage/Irritation: Contact with eyes is likely to cause serious irritation and possibly severe damage[1][2].

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation[1][2].

  • Harmful if Swallowed: Ingestion may be harmful[4].

Your Shield: Personal Protective Equipment (PPE)

A robust PPE strategy is your first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling 1'-cyclohexyl-1,4'-bipiperidine.

Body PartProtectionRationale
Hands Nitrile or other chemically resistant glovesTo prevent skin contact and potential irritation or burns. Nitrile gloves generally offer good resistance to a variety of chemicals[5]. Always inspect gloves for tears or punctures before use.
Eyes Chemical safety goggles or a face shieldTo protect against splashes and airborne particles that could cause serious eye damage[6][7]. Standard safety glasses are not sufficient.
Body Laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area or chemical fume hoodTo minimize inhalation of dust or vapors. If a fume hood is not available and there is a risk of generating aerosols, a respirator may be necessary.

From Receipt to Disposal: A Step-by-Step Operational Plan

Adhering to a stringent, methodical workflow is paramount for safety and experimental integrity.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids[6][8]. Keep the container tightly closed.

Handling and Use
  • Engineering Controls: All handling of 1'-cyclohexyl-1,4'-bipiperidine should be conducted in a certified chemical fume hood to minimize inhalation exposure[3].

  • Weighing: If weighing the solid form, do so in a fume hood to prevent the generation of airborne dust.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[4]. Do not eat, drink, or smoke in the laboratory.

  • Avoid Contamination: Remove and properly dispose of contaminated clothing immediately.

Spill Management

In the event of a spill, your immediate actions are critical to containment and cleanup.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Inform your supervisor and colleagues.

  • Containment: For small spills, use an inert absorbent material like sand or vermiculite to contain the substance. Avoid using combustible materials.

  • Cleanup: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal. Use spark-proof tools if there is a fire hazard.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.

Disposal Plan

Proper disposal is a critical final step to protect both people and the environment.

  • Waste Classification: 1'-cyclohexyl-1,4'-bipiperidine and any materials contaminated with it should be treated as hazardous waste.

  • Containerization: Collect all waste in a clearly labeled, sealed, and chemically compatible container.

  • Regulatory Compliance: Dispose of the waste in accordance with all local, regional, and national environmental regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance[4][7][8].

Workflow for Safe Handling of 1'-Cyclohexyl-1,4'-bipiperidine

The following diagram illustrates the key decision points and safety protocols for handling this compound.

SafeHandlingWorkflow Safe Handling Workflow for 1'-cyclohexyl-1,4'-bipiperidine cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Protocol start Start: Obtain 1'-cyclohexyl-1,4'-bipiperidine assess_hazards Assess Hazards (Review SDS/Analog Data) start->assess_hazards don_ppe Don Appropriate PPE assess_hazards->don_ppe fume_hood Work in Chemical Fume Hood don_ppe->fume_hood weigh_dissolve Weigh Solid / Prepare Solution fume_hood->weigh_dissolve experiment Conduct Experiment weigh_dissolve->experiment decontaminate Decontaminate Glassware & Surfaces experiment->decontaminate spill Spill Occurs experiment->spill dispose_waste Dispose of Waste in Labeled Container decontaminate->dispose_waste remove_ppe Doff PPE Correctly dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End of Procedure wash_hands->end evacuate Evacuate Area spill->evacuate Yes alert Alert Supervisor evacuate->alert contain Contain Spill with Absorbent alert->contain cleanup Clean Up & Decontaminate contain->cleanup dispose_spill_waste Dispose of Spill Waste cleanup->dispose_spill_waste dispose_spill_waste->remove_ppe

Caption: A flowchart outlining the safe handling procedure for 1'-cyclohexyl-1,4'-bipiperidine.

By integrating these safety measures and operational plans into your laboratory's standard operating procedures, you can significantly mitigate the risks associated with handling 1'-cyclohexyl-1,4'-bipiperidine. Your commitment to safety is a commitment to the integrity and success of your research.

References

Sources

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